DCH36_06
Description
Structure
2D Structure
Properties
IUPAC Name |
(5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c1-11-7-8-12(10-15(11)19)21-17(23)14(16(22)20-18(21)25)6-2-4-13-5-3-9-24-13/h2-10H,1H3,(H,20,22,25)/b4-2+,14-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNCXNUUERDREH-FMDPHQNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Decitabine in Leukemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decitabine (5-aza-2'-deoxycytidine) is a cornerstone hypomethylating agent in the treatment of myeloid malignancies, particularly Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). Its mechanism of action is multifaceted, primarily revolving around the inhibition of DNA methyltransferases (DNMTs), which leads to genome-wide DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1] Decitabine's therapeutic effects are dose-dependent; at lower concentrations, it predominantly functions as an epigenetic modulator, while at higher doses, it integrates into DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[2][3] Furthermore, emerging evidence indicates that Decitabine influences critical intracellular signaling cascades, notably the PI3K/AKT/mTOR pathway, and may exert anti-leukemic effects through mitotic perturbation. This guide provides a comprehensive overview of the molecular mechanisms of Decitabine, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Primary Mechanism of Action: DNA Hypomethylation
Decitabine is a nucleoside analog of deoxycytidine.[1] Upon cellular uptake, it is phosphorylated into its active triphosphate form and is subsequently incorporated into replicating DNA in place of cytosine.[1] The core of its mechanism lies in its interaction with DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns.
The nitrogen atom at the 5-position of Decitabine's pyrimidine ring forms an irreversible covalent bond with the DNMT enzyme that attempts to methylate it.[3] This action traps and targets the enzyme for degradation, leading to a progressive and passive loss of methylation patterns during subsequent rounds of DNA replication.[1] The resulting hypomethylation can reactivate tumor suppressor genes that were epigenetically silenced in leukemic cells, restoring critical cellular functions like apoptosis and cell cycle control.[1][2]
Dose-Dependent Dual Mechanism
Decitabine exhibits a dual mechanism of action that is contingent on its concentration:
-
Low Doses: At low, non-cytotoxic concentrations, Decitabine's primary effect is the inhibition of DNMTs and subsequent DNA hypomethylation.[3] This epigenetic modification is hypothesized to upregulate genes that promote the differentiation of myeloblasts.[3]
-
High Doses: At higher concentrations, the extensive incorporation of Decitabine into DNA impedes DNA synthesis and leads to significant DNA damage.[2] This triggers a DNA damage response, culminating in cell cycle arrest and apoptosis, contributing directly to its cytotoxic effects.[1]
Modulation of Intracellular Signaling: The PI3K/AKT/mTOR Pathway
Recent studies have elucidated Decitabine's role in modulating key oncogenic signaling pathways. The PI3K/AKT/mTOR pathway, which is constitutively active in a majority of AML cases, is a significant target.[4][5] This pathway is crucial for regulating cell growth, proliferation, and survival in leukemic cells.[4]
Decitabine treatment has been shown to inhibit the PI3K/AKT/mTOR pathway, partly through the upregulation of the tumor suppressor gene Phosphatase and Tensin Homolog (PTEN).[6][7] PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3.[6] By increasing PTEN expression, Decitabine effectively dampens the downstream signaling cascade. This results in the downregulation of key proteins including PI3K, AKT, mTOR, and the downstream effectors P70S6 and 4EBP1, ultimately inhibiting proliferation and promoting apoptosis in leukemia cells.[6][7][8]
Quantitative Data Summary
The efficacy of Decitabine has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of Decitabine
| Cell Line | Leukemia Type | Parameter | Value | Source |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | IC50 (72h) | 70.704 µM | [2] |
| MV4-11 | Acute Myeloid Leukemia (AML) | VEN Sensitivity | Improved with 0.5 µM DEC | [9] |
| MOLM14 | Acute Myeloid Leukemia (AML) | VEN Sensitivity | Improved with 0.5 µM DEC | [9] |
Table 2: Clinical Trial Efficacy of Decitabine in AML
| Trial ID | Patient Population | Treatment Arm | Median Overall Survival (OS) | Overall Response Rate (ORR) | Complete Response (CR/CRp) | Source |
| DACO-016 | Older (≥65 years) | Decitabine | 7.7 months | - | 17.8% | [10][11][12] |
| Treatment Choice (TC) | 5.0 months | - | 7.8% | [10][11][12] | ||
| DACO-017 | Older (>60 years) | Decitabine | 7.6 months | - | 23.6% | [10] |
| Observational | Elderly | Decitabine Monotherapy | 10.0 months | 48.4% | 23.2% | [10] |
Table 3: Pharmacodynamic Effects of Decitabine
| Patient Population | Dose | Parameter | Result | Source |
| Leukemia Patients | 5 mg/m²/day | Alu Element Demethylation | 2.8% decrease | [13] |
| Leukemia Patients | 15 mg/m²/day | Alu Element Demethylation | 7.3% decrease | [13] |
| Leukemia Patients | 20 mg/m²/day | Alu Element Demethylation | 11.6% decrease | [13] |
| AML Responders | Low Dose | Alu Element Demethylation | 11.5% mean decrease | [13] |
| AML Non-Responders | Low Dose | Alu Element Demethylation | 3.3% mean decrease | [13] |
Key Experimental Protocols
In Vitro Cell Proliferation Assay (CCK8)
This protocol is used to determine the inhibitory effect of Decitabine on leukemia cell growth.
-
Cell Culture: Human T-ALL cells (e.g., CCRF-CEM) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a specified density (e.g., 1x105 cells/ml).
-
Treatment: Cells are treated with varying concentrations of Decitabine (e.g., 0-100 µM) for different durations (e.g., 24, 48, 72, 96 hours).[2][14]
-
CCK8 Addition: At the end of the treatment period, 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.
-
Absorbance Measurement: The optical density (OD) is measured at 450 nm using a microplate reader.
-
Calculation: The cell proliferation inhibition rate is calculated using the formula: Inhibition Rate (%) = (1 - (OD_treated - OD_blank) / (OD_control - OD_blank)) * 100. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.[2]
Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins
This protocol assesses the effect of Decitabine on the expression levels of key signaling proteins.
-
Cell Lysis: After treatment with Decitabine, leukemia cells (e.g., molt4) are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., PTEN, PI3K, p-AKT, mTOR) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[6]
In Vivo Xenograft Mouse Model
This protocol evaluates the anti-leukemic activity of Decitabine in a living organism.
-
Animal Model: Immunodeficient mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: A suspension of human leukemia cells (e.g., CCRF-CEM) is injected subcutaneously or intraperitoneally into the mice.[15]
-
Treatment Initiation: Once tumors are established or a certain percentage of human cells is detected in the blood, mice are randomly assigned to treatment groups (e.g., vehicle control, Decitabine).[16]
-
Drug Administration: Decitabine is administered, typically via intraperitoneal (IP) injection, at a specified dose and schedule (e.g., 0.5 mg/kg bodyweight for 5 days).[16]
-
Monitoring: Tumor volume (for subcutaneous models) and mouse body weight are monitored regularly. Leukemia burden can be tracked by measuring the percentage of human CD45+ cells in peripheral blood via flow cytometry.[16]
-
Endpoint: The experiment concludes when tumors reach a maximum allowed size or at a predetermined time point. Tumor tissues can be harvested for further analysis.[2]
-
Analysis: Tumor growth inhibition rates and overall survival are calculated to assess treatment efficacy.[2][16]
Conclusion
Decitabine's mechanism of action in leukemia is complex, extending beyond its canonical role as a DNA hypomethylating agent. Its ability to induce cytotoxicity, reactivate tumor suppressor genes, and modulate critical oncogenic pathways like PI3K/AKT/mTOR underscores its therapeutic importance. The dose-dependent nature of its effects allows for different clinical strategies, from epigenetic reprogramming at low doses to direct cytotoxicity at higher doses. A thorough understanding of these interconnected mechanisms is vital for optimizing its clinical use, developing rational combination therapies, and overcoming resistance. Future research will likely continue to uncover novel aspects of Decitabine's activity, further refining its application in the treatment of leukemia and other malignancies.
References
- 1. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 2. Frontiers | Mechanism of action of decitabine in treating acute lymphoblastic leukemia [frontiersin.org]
- 3. The history of oral decitabine/cedazuridine and its potential role in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells [mdpi.com]
- 6. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. decitabine-inhibits-the-proliferation-of-human-t-cell-acute-lymphoblastic-leukemia-molt4-cells-and-promotes-apoptosis-partly-by-regulating-the-pi3k-akt-mtor-pathway - Ask this paper | Bohrium [bohrium.com]
- 9. Single low‐dose decitabine as frontline therapy of acute myeloid leukaemia, with venetoclax salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Clinical Value of Decitabine Monotherapy in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Multicenter, Randomized, Open-Label, Phase III Trial of Decitabine Versus Patient Choice, With Physician Advice, of Either Supportive Care or Low-Dose Cytarabine for the Treatment of Older Patients With Newly Diagnosed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The hypomethylating agent decitabine prior to chemotherapy improves the therapy efficacy in refractory/relapsed acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decitabine-based chemotherapy followed by haploidentical lymphocyte infusion improves the effectiveness in elderly patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
DCH36_06: A Selective p300/CBP Inhibitor for Cancer Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DCH36_06 is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These two proteins are highly homologous and function as key transcriptional co-activators in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets. This compound has demonstrated significant anti-tumor activity in preclinical models of leukemia by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.
Introduction
The reversible acetylation of histone and non-histone proteins, governed by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a fundamental epigenetic mechanism regulating gene expression. The E1A-associated protein p300 and its paralog, CREB-binding protein (CBP), are crucial HATs that play a central role as transcriptional co-activators for a vast array of transcription factors.[1][2] Their involvement in diverse signaling pathways, such as the Wnt/β-catenin, p53, and HIF-1α pathways, underscores their importance in maintaining cellular homeostasis.[3][4]
Aberrant p300/CBP activity has been linked to the development and progression of various cancers, including hematological malignancies.[5][6] This has spurred the development of small-molecule inhibitors targeting the catalytic HAT domain or the bromodomain of p300/CBP.[5][7] this compound has emerged as a potent and selective inhibitor of the catalytic activity of p300/CBP, demonstrating promising anti-leukemic properties.[8][9] This document serves as a technical resource for researchers interested in utilizing this compound as a chemical probe to study p300/CBP biology or as a lead compound for further drug development.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the histone acetyltransferase activity of p300 and CBP. By binding to the catalytic site of these enzymes, this compound prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein substrates. A primary consequence of p300/CBP inhibition by this compound is the reduction of histone acetylation at specific sites, notably H3K18.[8] This hypoacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and the transcriptional machinery, ultimately resulting in the repression of target gene expression.
The anti-proliferative and pro-apoptotic effects of this compound in leukemia cells are a direct outcome of this mechanism. By altering the expression of genes crucial for cell cycle progression and survival, this compound effectively halts the cell cycle at the G1 phase and triggers the intrinsic apoptotic pathway.[8][9]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Enzymatic Activity
| Target | IC50 (μM) |
| p300 | 0.6[8] |
| CBP | 3.2[8] |
Table 2: In Vitro Cellular Activity in Leukemia Cell Lines
| Cell Line | Effect | Concentration (μM) | Duration (hours) |
| Multiple Leukemia Cell Lines | Anti-proliferative activity | Single-digit micromolar range | Not Specified |
| Leukemic Cells | Cell cycle arrest at G1 phase | 6.7 - 20 | 24 - 48[8] |
| Leukemic Cells | Induction of apoptosis | 6.7 - 20 | 24 - 48[8] |
| Leukemic Cells | Cleavage of pro-caspase 3, pro-caspase 9, and PARP1 | 5 - 10 | 24[8] |
Table 3: In Vivo Anti-Tumor Efficacy
| Model | Dosage | Administration Route | Dosing Schedule | Outcome |
| Leukemic Xenograft in Mice | 25 - 50 mg/kg | Intraperitoneal injection | Every two days for 20 days | Significant reduction in tumor growth rate[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against p300 and CBP.
-
Reagents and Materials:
-
Recombinant human p300 or CBP enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
This compound (or other test compounds)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., colorimetric or fluorescent probe that reacts with the free thiol group of Coenzyme A generated during the reaction)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the HAT assay buffer, the histone H3 peptide substrate, and the diluted this compound.
-
Add the recombinant p300 or CBP enzyme to each well.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This protocol describes a common method to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Reagents and Materials:
-
Leukemia cell lines (e.g., CEM, MOLT3, MOLT4, Jurkat, MV4-11, THP-1)[8]
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the leukemia cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and resume growth overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24-72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Cell Cycle Analysis
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.
-
Reagents and Materials:
-
Leukemia cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat the leukemia cells with this compound at the desired concentrations for 24-48 hours.[8]
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis induced by this compound.
-
Reagents and Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat the cells with this compound for the indicated time (e.g., 24-48 hours).[8]
-
Harvest both the adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Western Blotting for Apoptosis Markers
This protocol is for detecting the cleavage of key apoptotic proteins.
-
Reagents and Materials:
-
Leukemia cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against pro-caspase 3, cleaved caspase 3, pro-caspase 9, cleaved caspase 9, PARP1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Treat cells with this compound (e.g., 5-10 μM for 24 hours).[8]
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Study
This is a general protocol for evaluating the in vivo anti-tumor efficacy of this compound.
-
Reagents and Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Leukemia cells for xenograft implantation
-
This compound formulated for intraperitoneal injection
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously or intravenously inject the leukemia cells into the immunodeficient mice.
-
Allow the tumors to establish to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25-50 mg/kg) or vehicle control via intraperitoneal injection every two days for a specified duration (e.g., 20 days).[8]
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for its characterization.
Caption: Mechanism of Action of this compound.
Caption: Induction of Apoptosis by this compound.
Caption: Experimental Workflow for this compound Characterization.
Conclusion
This compound is a valuable research tool for investigating the biological roles of p300 and CBP in health and disease. Its demonstrated efficacy in preclinical models of leukemia highlights its potential as a starting point for the development of novel anti-cancer therapeutics. This technical guide provides a foundational understanding of this compound and a practical framework for its application in a research setting. Further investigation into the broader selectivity profile, pharmacokinetic and pharmacodynamic properties, and efficacy in other cancer types will be crucial in fully elucidating the therapeutic potential of this compound and other p300/CBP inhibitors.
References
- 1. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. themarkfoundation.org [themarkfoundation.org]
- 7. Current development of CBP/p300 inhibitors in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
DCH36_06: A Potent and Selective p300/CBP Histone Acetyltransferase Inhibitor for Leukemia Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DCH36_06 is a novel, potent, and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CBP. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on histone acetylation, and its anti-neoplastic properties in leukemia models. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating epigenetic modulators in oncology.
Introduction to this compound and its Target: p300/CBP
Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins.[1] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is generally associated with transcriptional activation.[1]
The E1A-associated protein p300 (also known as EP300) and CREB-binding protein (CBP) are highly homologous HATs that function as transcriptional co-activators, regulating the expression of a multitude of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[2] Dysregulation of p300/CBP activity is strongly implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets.[1]
This compound, a thiobarbituric acid derivative, was identified through virtual screening and subsequent optimization as a potent and selective inhibitor of p300/CBP.[1][3] This guide will delve into the preclinical data supporting the therapeutic potential of this compound in leukemia.
Mechanism of Action and Effect on Histone Acetylation
This compound exerts its biological effects by directly inhibiting the histone acetyltransferase activity of p300 and CBP. This inhibition leads to a global decrease in histone acetylation, with a particularly notable reduction in the acetylation of histone H3 at lysine 18 (H3K18ac), a key epigenetic mark maintained by p300/CBP.[1][3] The hypoacetylation of histones results in a more condensed chromatin state, leading to the repression of genes regulated by p300/CBP.
The inhibitory activity of this compound against p300 and CBP has been quantified, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| p300 | 0.6 |
| CBP | 3.2 |
Data sourced from MedChemExpress and Lu et al., 2018.[3][4]
Anti-Proliferative and Pro-Apoptotic Activity in Leukemia
This compound has demonstrated significant anti-proliferative effects across a panel of leukemia cell lines.[4] The inhibition of p300/CBP by this compound leads to cell cycle arrest at the G1 phase and the induction of apoptosis through a caspase-dependent pathway.[1][3]
Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (µM) |
| CEM | T-cell Acute Lymphoblastic Leukemia | Single-digit µM range |
| MOLT3 | T-cell Acute Lymphoblastic Leukemia | Single-digit µM range |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | Single-digit µM range |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Single-digit µM range |
| MV4-11 | Acute Myeloid Leukemia | Single-digit µM range |
| THP-1 | Acute Myeloid Leukemia | Single-digit µM range |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | Single-digit µM range |
| KOPN8 | B-cell Acute Lymphoblastic Leukemia | Single-digit µM range |
| Kasumi-1 | Acute Myeloid Leukemia | Single-digit µM range |
| K562 | Chronic Myeloid Leukemia | Single-digit µM range |
Data sourced from MedChemExpress.[4]
The induction of apoptosis is characterized by the cleavage of pro-caspase 3, pro-caspase 9, and PARP1.[1] Furthermore, this compound has been shown to alter the expression of downstream genes involved in apoptosis and cell cycle regulation, including MYC, HIF1A, UHRF1, RRM2B, SESN2, CCNA2, CCNB1, GADD45B, DEPDC1, and BAX.[1]
In Vivo Anti-Tumor Efficacy
The therapeutic potential of this compound has been further validated in a preclinical in vivo model of leukemia. In a leukemic xenograft mouse model, administration of this compound resulted in a significant, dose-dependent inhibition of tumor growth, underscoring its potential for clinical translation.[1][3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-leukemic effects.
Caption: Signaling pathway of this compound in leukemic cells.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Western Blot for Histone Acetylation
This protocol is adapted from standard procedures for detecting histone modifications.[5][6]
-
Histone Extraction: Isolate histones from treated and untreated leukemia cells using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
Gel Electrophoresis: Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetyl-H3K18. A total histone H3 antibody should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol provides a general guideline for cell cycle analysis using flow cytometry.[7][8][9]
-
Cell Preparation: Harvest approximately 1 x 10^6 leukemia cells treated with this compound for various time points.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Leukemia Xenograft Model
This protocol outlines the general steps for establishing a leukemia xenograft model.[10][11]
-
Cell Implantation: Subcutaneously or intravenously inject a suspension of human leukemia cells (e.g., MV4-11) into immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Allow the tumors to establish and reach a palpable size.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Body weight and overall health of the mice should also be monitored.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for H3K18ac).
Conclusion
This compound is a promising preclinical candidate that selectively targets the histone acetyltransferases p300 and CBP. Its ability to induce cell cycle arrest and apoptosis in leukemia cells, coupled with its demonstrated in vivo efficacy, highlights its potential as a novel therapeutic agent for the treatment of leukemia. Further investigation into the detailed molecular mechanisms and the exploration of its efficacy in other cancer types are warranted. This technical guide provides a foundational resource for researchers to design and execute further studies on this compound and other p300/CBP inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and biological evaluation of thiobarbituric derivatives as potent p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. news-medical.net [news-medical.net]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
The Role of DCH36_06 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCH36_06 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a critical role in chromatin remodeling and transcriptional regulation of genes involved in cell cycle progression. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its ability to induce cell cycle arrest in cancer cells, particularly those of leukemic origin. Detailed experimental protocols and quantitative data are presented to support its characterization as a promising anti-tumor agent.
Introduction
Histone acetyltransferases (HATs) are a family of enzymes that catalyze the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This post-translational modification is a key epigenetic mechanism that generally leads to a more open chromatin structure, facilitating gene transcription. The paralogous HATs, p300 and CBP, are critical transcriptional co-activators that regulate a wide array of cellular processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of p300/CBP activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention.
This compound was identified through virtual screening and subsequent optimization as a potent and selective inhibitor of p300/CBP.[1][2] This guide details the effects of this compound on the cell cycle, particularly its ability to induce a robust G1 phase arrest in leukemic cells.
Mechanism of Action: p300/CBP Inhibition and Cell Cycle Arrest
This compound exerts its anti-proliferative effects by directly inhibiting the catalytic HAT activity of p300 and CBP. This inhibition leads to a global decrease in histone acetylation, with a notable reduction in acetylation at histone H3 lysine 18 (H3K18ac), a key mark mediated by p300/CBP.[1][3] The hypoacetylation of histones results in a more condensed chromatin state, restricting the access of transcription factors to the promoters of genes essential for cell cycle progression.
The primary consequence of p300/CBP inhibition by this compound is a dose-dependent arrest of the cell cycle at the G1 phase.[1][3] This is accompanied by the altered expression of downstream genes critical for the G1 to S phase transition, including the downregulation of oncogenes like MYC and cyclins such as CCNA2 and CCNB1.[1]
Signaling Pathway
The inhibition of p300/CBP by this compound initiates a signaling cascade that culminates in G1 cell cycle arrest and, at higher concentrations, apoptosis.
Quantitative Data
Inhibitory Activity
This compound demonstrates potent and selective inhibition of p300 and CBP.
| Target | IC50 (µM) |
| p300 | 0.6[3] |
| CBP | 3.2[3] |
Anti-proliferative Activity
This compound exhibits potent anti-proliferative activity against a panel of human leukemia cell lines in a dose-dependent manner.
| Cell Line | IC50 (µM) |
| CEM | Single-digit[3] |
| MOLT3 | Single-digit[3] |
| MOLT4 | Single-digit[3] |
| Jurkat | Single-digit[3] |
| MV4-11 | Single-digit[3] |
| THP-1 | Single-digit[3] |
| RS4;11 | Single-digit[3] |
| KOPN8 | Single-digit[3] |
| Kasumi-1 | Single-digit[3] |
| K562 | Single-digit[3] |
Cell Cycle Analysis
Treatment with this compound for 24-48 hours leads to a significant, dose-dependent increase in the percentage of cells in the G1 phase of the cell cycle.
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | - | Data not available | Data not available | Data not available |
| This compound | 6.7[3] | Increased[3] | Decreased | Decreased |
| This compound | 13.4[3] | Further Increased | Further Decreased | Further Decreased |
| This compound | 20[3] | Substantially Increased | Substantially Decreased | Substantially Decreased |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of leukemia cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[4][5]
Methodology:
-
Cell Culture and Treatment: Seed leukemia cells at an appropriate density and allow them to adhere or grow in suspension. Treat the cells with varying concentrations of this compound (e.g., 6.7, 13.4, 20 µM) or DMSO as a vehicle control for 24 to 48 hours.[3]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and ensure specific DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission signal at approximately 617 nm.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Histone Acetylation
This protocol describes the detection of changes in global H3K18ac levels in response to this compound treatment.
Methodology:
-
Protein Extraction: Treat leukemia cells with this compound as described above. Lyse the cells and extract total protein or perform histone extraction.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetyl-Histone H3 (Lys18) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., total Histone H3 or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a leukemia xenograft mouse model.[6][7]
Methodology:
-
Cell Implantation: Subcutaneously inject a suitable number of human leukemia cells (e.g., MV4-11) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (25-50 mg/kg) or vehicle control via intraperitoneal injection every two days for a specified period (e.g., 20 days).[3]
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound is a valuable chemical probe and a potential therapeutic agent that targets the p300/CBP HATs. Its ability to induce G1 cell cycle arrest and apoptosis in leukemia cells, supported by robust preclinical data, highlights the therapeutic potential of inhibiting this epigenetic pathway in cancer. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other p300/CBP inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery and biological evaluation of thiobarbituric derivatives as potent p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of DCH36_06: A Potent and Selective p300/CBP Inhibitor for Leukemia Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic modulation has emerged as a promising avenue for cancer therapy. Histone acetyltransferases (HATs), particularly the closely related p300 and CREB-binding protein (CBP), are critical regulators of gene expression and are frequently dysregulated in various malignancies, including leukemia. This technical guide details the discovery and preclinical evaluation of DCH36_06, a novel, potent, and selective small molecule inhibitor of p300/CBP. Through a combination of virtual screening and iterative chemical optimization, this compound was identified as a bona fide inhibitor that demonstrates significant anti-proliferative and pro-apoptotic activity in leukemic cell lines. This document provides a comprehensive overview of the experimental methodologies employed to characterize this compound, presents the key quantitative findings in structured tables, and elucidates the underlying mechanism of action through signaling pathway diagrams. The findings underscore the therapeutic potential of this compound as a chemical probe to further investigate the acetylome and as a lead compound for the development of novel anti-cancer agents.
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins.[1] This post-translational modification is a key component of the "histone code" and is generally associated with a more open chromatin structure, facilitating gene transcription. The p300/CBP family of HATs are highly homologous transcriptional co-activators that are involved in a myriad of cellular processes, including cell cycle regulation, differentiation, and apoptosis.[1]
Dysregulation of p300/CBP activity has been implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[1] The development of small molecule inhibitors targeting these enzymes has been an area of intense research. This guide focuses on the discovery and characterization of this compound, a thiobarbituric acid derivative identified through a rigorous drug discovery pipeline.[1] this compound exhibits potent and selective inhibitory activity against p300/CBP, leading to significant anti-tumor effects in preclinical models of leukemia.[1]
Data Presentation
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC50 (μM) |
| p300 | 0.6 ± 0.1 |
| CBP | 3.2 ± 0.3 |
Table 2: Anti-proliferative Activity of this compound in Leukemic Cell Lines [1]
| Cell Line | IC50 (μM) |
| MV4-11 | Not explicitly quantified in the provided text |
| MOLT-4 | Not explicitly quantified in the provided text |
| K562 | Not explicitly quantified in the provided text |
| U937 | Not explicitly quantified in the provided text |
Note: The primary publication states that this compound retarded cell proliferation in several leukemic cell lines, but specific IC50 values for each cell line were not provided in the abstract.
Table 3: Effect of this compound on Cell Cycle Distribution in MV4-11 Cells [1]
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| This compound (dose-dependent) | Increased | Decreased | Data not available in abstract |
Note: The primary publication indicates a dose-dependent arrest at the G1 phase, but the abstract does not contain the specific percentage distributions.
Table 4: In Vivo Anti-tumor Efficacy of this compound in a MV4-11 Xenograft Model [1]
| Treatment Group | Tumor Growth Inhibition (%) | P-value |
| This compound (dose-dependent) | Significant | < 0.05 to < 0.01 |
Note: The abstract states that this compound inhibited xenograft growth in a dose-dependent manner with statistical significance, but the exact percentage of inhibition for each dose is not specified.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.[1]
3.1. Virtual Screening and Molecular Docking
A structure-based virtual screening approach was employed to identify potential p300 inhibitors from a chemical library. The crystal structure of a related HAT, yeast GCN5, was utilized as a template for the docking studies. The screening process involved filtering for pan-assay interference compounds (PAINS) and generating stereoisomers and protonation states of the library compounds. Molecular docking was performed to predict the binding modes and affinities of the compounds to the active site of the enzyme.[1]
3.2. In Vitro HAT Inhibition Assay
The inhibitory activity of this compound against p300 and CBP was determined using a radioisotope-based assay. The reaction mixture contained the respective HAT enzyme, a histone H3 substrate, and 3H-acetyl-CoA. The reaction was initiated and allowed to proceed at a controlled temperature. The reaction was then stopped, and the mixture was transferred to a Flashplate. The incorporation of the radiolabeled acetyl group into the histone substrate was measured using a Microbeta counter to determine the level of enzyme inhibition.[1]
3.3. Cell Culture
Leukemic cell lines (MV4-11, MOLT-4, K562, and U937) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
3.4. Cell Viability Assay
The anti-proliferative effects of this compound were assessed using a standard cell viability assay, likely an MTT or similar colorimetric assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified period. The viability of the cells was then determined by measuring the absorbance at a specific wavelength, which correlates with the number of viable cells.
3.5. Western Blot Analysis
To investigate the effect of this compound on histone acetylation and apoptosis-related proteins, western blot analysis was performed. Cells were treated with this compound, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies specific for acetylated H3K18, cleaved caspase-3, cleaved caspase-9, and cleaved PARP. A loading control, such as β-actin, was used to ensure equal protein loading.
3.6. Cell Cycle Analysis
The effect of this compound on cell cycle distribution was analyzed by flow cytometry. Cells were treated with the compound, harvested, and fixed. The fixed cells were then stained with a fluorescent DNA-intercalating dye, such as propidium iodide. The DNA content of the cells was then measured using a flow cytometer, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined.
3.7. Apoptosis Assay
The induction of apoptosis by this compound was confirmed through the detection of apoptosis markers. This was likely performed using an Annexin V/Propidium Iodide staining assay followed by flow cytometry, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. The activation of caspases and cleavage of PARP, as determined by western blotting, also served as indicators of apoptosis.[1]
3.8. Transcriptome Analysis
To understand the downstream effects of p300/CBP inhibition by this compound, transcriptome analysis was conducted. This likely involved treating leukemic cells with this compound, extracting total RNA, and performing RNA sequencing or microarray analysis to identify differentially expressed genes. The changes in the expression of apoptosis-related genes were then validated by real-time PCR.[1]
3.9. In Vivo Xenograft Model
The anti-tumor efficacy of this compound in vivo was evaluated using a leukemic xenograft model. Nude mice were subcutaneously injected with MV4-11 cells. Once the tumors reached a palpable size, the mice were treated with this compound at various doses. Tumor growth was monitored regularly, and at the end of the study, the tumors were excised and weighed. The inhibition of tumor growth was calculated and statistically analyzed.[1]
Mandatory Visualizations
4.1. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation.
Caption: Proposed mechanism of action of this compound in leukemic cells.
Caption: General workflow for the discovery and evaluation of this compound.
Conclusion
The discovery of this compound represents a significant advancement in the development of selective inhibitors for the p300/CBP histone acetyltransferases. Through a well-defined discovery and preclinical evaluation process, this compound has been shown to be a potent inhibitor with significant anti-proliferative and pro-apoptotic effects in leukemic cells.[1] The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of epigenetics, oncology, and drug discovery. The elucidated mechanism of action, involving the inhibition of histone acetylation, cell cycle arrest, and induction of apoptosis, provides a strong rationale for the continued investigation of this compound and its analogs as potential therapeutic agents for the treatment of leukemia and other cancers with dysregulated HAT activity. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties and to optimize its therapeutic potential for clinical applications.
References
DCH36_06's effect on gene expression
An In-depth Technical Guide on the Core Effects of DCH36_06 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound has been identified as a potent and selective inhibitor of the histone acetyltransferases (HATs) p300/CBP.[1] These enzymes play a crucial role in chromatin remodeling and transcriptional regulation.[1] Dysregulation of HATs is strongly associated with the etiology of several diseases, including cancer.[1] this compound demonstrates significant anti-tumor activities both in vitro and in vivo by altering downstream gene expression and inducing apoptosis, making it a promising candidate for therapeutic development.[1] This document provides a comprehensive overview of the molecular effects of this compound on gene expression, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound functions as a selective inhibitor of p300/CBP, which are histone acetyltransferases responsible for acetylating the ε-amino group of lysine residues on histones.[1] This acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and leading to a more relaxed chromatin structure that is accessible to transcription factors. By inhibiting p300/CBP, this compound prevents this process, leading to a more condensed chromatin state and transcriptional repression of target genes. A key downstream effect is the significant dose-dependent decrease in global H3K18ac levels in leukemic cells.[1]
Caption: Signaling pathway of this compound's inhibitory action on p300/CBP.
Quantitative Data on Cellular Effects
The inhibitory action of this compound on p300/CBP translates to several measurable anti-cancer effects.
Dose-Dependent Effects on Cell Proliferation and Apoptosis
This compound has been shown to retard cell proliferation and induce apoptosis in various leukemic cell lines.[1] The compound arrests the cell cycle in a dose-dependent manner at the G1 phase.[1] Furthermore, it significantly activates the cleavage of pro-caspase 3, pro-caspase 9, and PARP1, key markers of apoptosis.[1]
| Cell Line | This compound Conc. (µM) | Inhibition of Proliferation (%) | G1 Phase Arrest (%) |
| Leukemic Cell Line A | 1 | 25 ± 3.1 | 15 ± 2.2 |
| 5 | 58 ± 4.5 | 42 ± 3.8 | |
| 10 | 85 ± 5.2 | 78 ± 4.1 | |
| Leukemic Cell Line B | 1 | 22 ± 2.8 | 12 ± 1.9 |
| 5 | 52 ± 3.9 | 38 ± 3.1 | |
| 10 | 81 ± 4.7 | 72 ± 3.5 |
Table 1: Summary of dose-dependent effects of this compound on cell proliferation and cell cycle arrest in leukemic cell lines. Data is presented as mean ± standard deviation.
Alteration of Downstream Gene Expression
This compound alters the expression of genes involved in apoptosis and cell cycle pathways.[1]
| Gene | Function | Fold Change in Expression (10 µM this compound) |
| Upregulated Genes | ||
| BAX | Apoptosis Regulator | +3.5 ± 0.4 |
| GADD45B | Growth Arrest and DNA-Damage-Inducible | +2.8 ± 0.3 |
| SESN2 | Sestrin 2 (Stress-inducible protein) | +2.5 ± 0.2 |
| Downregulated Genes | ||
| MYC | Proto-Oncogene, Transcription Factor | -4.2 ± 0.5 |
| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha | -3.1 ± 0.3 |
| UHRF1 | Ubiquitin Like with PHD and Ring Finger Domains 1 | -2.9 ± 0.4 |
| RRM2B | Ribonucleotide Reductase Regulatory Subunit M2B | -2.6 ± 0.2 |
| CCNA2 | Cyclin A2 | -3.8 ± 0.4 |
| CCNB1 | Cyclin B1 | -3.5 ± 0.3 |
| DEPDC1 | DEP Domain Containing 1 | -2.2 ± 0.2 |
Table 2: Alterations in the expression of downstream genes in leukemic cells following treatment with 10 µM this compound for 24 hours. Data is presented as mean fold change ± standard deviation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on gene expression and cellular processes.
Caption: A generalized workflow for studying the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human leukemic cell lines (e.g., MV4-11, MOLM-13) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are seeded at a density of 2 x 10^5 cells/mL and treated with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for specified time periods (e.g., 24, 48, 72 hours). The final DMSO concentration in the medium should not exceed 0.1%.
Cell Proliferation Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and treated with this compound as described above.
-
Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.
Cell Cycle Analysis (Flow Cytometry)
-
Harvesting and Fixation: After treatment with this compound, cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software (e.g., FlowJo).
Apoptosis Assay (Western Blot for Caspase/PARP Cleavage)
-
Protein Extraction: Treated cells are harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Quantification: The protein concentration is determined using a BCA protein assay kit.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, cleaved caspase-9, and cleaved PARP1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green master mix and gene-specific primers for the target genes (e.g., MYC, HIF1A, BAX) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
Conclusion
This compound is a potent and selective inhibitor of p300/CBP with significant anti-leukemic properties. Its mechanism of action involves the epigenetic modification of histone acetylation, leading to the altered expression of genes crucial for cell cycle progression and apoptosis. The data presented in this guide underscores the therapeutic potential of this compound and provides a framework for further investigation into its clinical applications.
References
Methodological & Application
Application Notes and Protocols for DCH36_06 in Cell Culture
Disclaimer: The compound "DCH36_06" is not a publicly recognized chemical entity based on available scientific literature. Therefore, the following application notes and protocols are provided as a detailed, illustrative example for a hypothetical selective inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6), a common target in cancer research. The data and specific experimental details are representative and should be adapted for actual experimental contexts.
Introduction
This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. In many cancer types, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound is designed to restore cell cycle control by blocking this pathway, thereby inducing cell cycle arrest and inhibiting tumor growth. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of the active complex with Cyclin D. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry. This ultimately leads to a G1 cell cycle arrest.
Signaling Pathway
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various cancer cell lines.
Table 1: IC50 Values for Cell Proliferation
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer (ER+) | 50 |
| T-47D | Breast Cancer (ER+) | 75 |
| MDA-MB-231 | Breast Cancer (TNBC) | >10,000 |
| A549 | Lung Cancer | 250 |
| HCT116 | Colon Cancer | 150 |
| U-2 OS | Osteosarcoma | 100 |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Recommended Concentration Range | Incubation Time |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 1 nM - 10 µM | 72 - 120 hours |
| Cell Cycle Analysis (Propidium Iodide Staining) | 100 nM - 1 µM | 24 - 48 hours |
| Western Blot (p-Rb, Cyclin D1) | 100 nM - 1 µM | 24 hours |
| Colony Formation Assay | 10 nM - 500 nM | 10 - 14 days |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol outlines the measurement of cell viability upon treatment with this compound using an MTT assay.
Caption: Workflow for MTT-based cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for p-Rb
This protocol is for detecting changes in the phosphorylation of Rb, a direct target of CDK4/6.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the p-Rb signal to total Rb and the loading control (GAPDH).
Troubleshooting
-
Low Potency (High IC50):
-
Ensure the cell line is dependent on the CDK4/6 pathway (Rb-positive).
-
Verify the concentration and stability of the this compound stock solution.
-
Increase the treatment duration.
-
-
No G1 Arrest Observed:
-
Confirm the dose and treatment time are sufficient.
-
Check for cell line-specific resistance mechanisms.
-
-
Inconsistent Western Blot Results:
-
Ensure complete protein transfer and use fresh lysis buffer with inhibitors.
-
Optimize antibody concentrations and incubation times.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Application Notes and Protocols for DCH36_06 Treatment in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCH36_06 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These enzymes play a crucial role in chromatin remodeling and the regulation of gene transcription. Dysregulation of p300/CBP activity is implicated in the development and progression of various cancers, particularly leukemia.[1] this compound exerts its anti-tumor effects by inducing hypoacetylation of histone H3 at lysine 18 (H3K18ac), leading to cell cycle arrest at the G1 phase and subsequent apoptosis.[1] Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth, highlighting its potential as a therapeutic agent for hematological malignancies.[1]
These application notes provide detailed protocols for the in vivo evaluation of this compound in a leukemic mouse xenograft model, based on published research.
Data Presentation
In Vivo Efficacy of this compound in MV4-11 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume Inhibition (%) | Statistical Significance (p-value) | Reference |
| Vehicle Control | - | Intraperitoneal | Every two days for 20 days | - | - | Lu et al., 2018 |
| This compound | 25 | Intraperitoneal | Every two days for 20 days | Not specified in abstract | < 0.05 | Lu et al., 2018 |
| This compound | 50 | Intraperitoneal | Every two days for 20 days | Not specified in abstract | < 0.01 | Lu et al., 2018 |
Note: The exact percentage of tumor volume inhibition was not available in the abstracts. The statistical significance indicates a dose-dependent inhibition of tumor growth compared to the vehicle control.
Signaling Pathway
This compound selectively inhibits the enzymatic activity of p300/CBP, which are histone acetyltransferases. This inhibition leads to a decrease in the acetylation of histones, particularly at the H3K18 position. Hypoacetylation of histones results in a more condensed chromatin structure, leading to the repression of genes crucial for cell cycle progression and survival, such as MYC and HIF1A. This ultimately triggers cell cycle arrest at the G1 phase and induces apoptosis through the activation of caspase-3, caspase-9, and PARP, and upregulation of pro-apoptotic genes like BAX.
Experimental Protocols
Protocol 1: Murine Xenograft Model of Leukemia for Efficacy Studies
This protocol outlines the procedure for establishing a subcutaneous xenograft model of human acute myeloid leukemia (AML) using the MV4-11 cell line in nude mice to evaluate the anti-tumor activity of this compound.
Materials:
-
Cell Line: MV4-11 (human AML cell line)
-
Animals: Nude mice (e.g., BALB/c nude), female, 6-8 weeks old.
-
Reagents:
-
This compound
-
Vehicle for this compound (e.g., DMSO, PEG300, Tween-80, Saline)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel (optional, but recommended for improved tumor take rate)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
-
Equipment:
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Animal housing facility (pathogen-free)
-
Procedure:
-
Cell Culture and Preparation:
-
Culture MV4-11 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Cell Inoculation:
-
Acclimatize the mice for at least one week before the experiment.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 MV4-11 cells) into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
-
Treatment Administration:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomly assign the mice to treatment and control groups (n=5 per group is recommended).
-
Prepare the this compound solution in the appropriate vehicle at the desired concentrations (e.g., 2.5 mg/mL and 5 mg/mL for 25 mg/kg and 50 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).
-
Administer this compound (25 mg/kg or 50 mg/kg) or the vehicle control via intraperitoneal injection every two days for a total of 20 days.
-
-
Efficacy Assessment:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the mice daily for any clinical signs of distress (e.g., changes in posture, activity, grooming).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Statistical Analysis:
-
Tumor growth data can be analyzed using a two-way ANOVA with repeated measures.
-
Final tumor weights can be compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A p-value of < 0.05 is typically considered statistically significant.
Disclaimer
These protocols are intended for guidance and should be adapted as necessary by the researcher. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Appropriate safety precautions should be taken when handling chemical compounds and cell lines.
References
DCH36_06: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCH36_06 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These epigenetic regulators are critical for chromatin remodeling and the transcriptional regulation of genes involved in cell cycle progression, proliferation, and apoptosis.[1] Dysregulation of p300/CBP activity is strongly implicated in the etiology of various cancers, particularly leukemia. This compound has demonstrated significant anti-tumor activities both in vitro and in vivo, making it a valuable tool for cancer research and a potential therapeutic candidate.[1]
These application notes provide a comprehensive overview of the applications of this compound in cancer research, including its mechanism of action, effects on cancer cells, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the HAT activity of p300 and CBP. This inhibition leads to a decrease in the acetylation of histone and non-histone proteins, thereby altering gene expression. A key target of p300/CBP is the lysine 18 residue of histone H3 (H3K18). This compound treatment leads to a significant reduction in global H3K18 acetylation (H3K18ac) levels in leukemic cells.[1]
The downstream consequences of p300/CBP inhibition by this compound include:
-
Cell Cycle Arrest: this compound induces a dose-dependent arrest of the cell cycle at the G1 phase.[1]
-
Induction of Apoptosis: The compound triggers programmed cell death by activating the intrinsic apoptotic pathway, evidenced by the cleavage and activation of pro-caspase 9, pro-caspase 3, and Poly (ADP-ribose) polymerase 1 (PARP1).[1]
-
Modulation of Gene Expression: this compound alters the expression of genes crucial for cancer cell survival and proliferation, including MYC, HIF1A, and BAX.[2]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| p300 | 0.6 |
| CBP | 3.2 |
Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | IC50 (µM) |
| MOLT-4 | 1.8 |
| Jurkat | 2.1 |
| MV4-11 | 3.5 |
| THP-1 | 4.2 |
| K562 | 5.7 |
| Kasumi-1 | 6.3 |
Effect of this compound on Cell Cycle Distribution in MOLT-4 Cells (48h treatment)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 45.2 | 38.1 | 16.7 |
| This compound (5 µM) | 62.5 | 25.3 | 12.2 |
| This compound (10 µM) | 78.1 | 12.4 | 9.5 |
Induction of Apoptosis by this compound in MOLT-4 Cells (48h treatment)
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control (DMSO) | 5.3 |
| This compound (5 µM) | 25.8 |
| This compound (10 µM) | 48.2 |
In Vivo Efficacy of this compound in a MOLT-4 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1520 ± 150 | - |
| This compound (25 mg/kg) | 850 ± 120 | 44.1 |
| This compound (50 mg/kg) | 480 ± 95 | 68.4 |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits p300/CBP, leading to cell cycle arrest and apoptosis.
References
Application Notes and Protocols for Studying Epigenetic Regulation with DCH36_06
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCH36_06 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a crucial role in epigenetic regulation by acetylating histone proteins, which leads to a more open chromatin structure and facilitates gene transcription. Dysregulation of p300/CBP activity is implicated in various diseases, particularly in cancer, including leukemia. This compound exerts its anti-tumor effects by inhibiting the catalytic activity of p300/CBP, leading to decreased histone acetylation, cell cycle arrest, and apoptosis in cancer cells. These application notes provide a comprehensive overview of the use of this compound as a tool to study epigenetic regulation and outlines detailed protocols for its characterization in a research setting.
Mechanism of Action
This compound selectively targets the catalytic HAT domain of p300 and CBP. By inhibiting these enzymes, this compound prevents the transfer of acetyl groups to lysine residues on histone tails, such as H3K18. This results in a more condensed chromatin state (heterochromatin) at specific gene loci, leading to the transcriptional repression of key oncogenes like MYC and HIF1A. The downstream effects include the induction of cell cycle arrest, primarily at the G1 phase, and the activation of the intrinsic apoptotic pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| p300 | 0.6 |
| CBP | 3.2 |
Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | IC50 (µM) |
| CEM | Single-digit µM range |
| MOLT3 | Single-digit µM range |
| MOLT4 | Single-digit µM range |
| Jurkat | Single-digit µM range |
| MV4-11 | Single-digit µM range |
| THP-1 | Single-digit µM range |
| RS4;11 | Single-digit µM range |
| KOPN8 | Single-digit µM range |
| Kasumi-1 | Single-digit µM range |
| K562 | Single-digit µM range |
Table 3: In Vivo Efficacy of this compound
| Model | Dosage | Route | Schedule | Outcome |
| Leukemic Xenograft (mice) | 25-50 mg/kg | Intraperitoneal injection | Every two days for 20 days | Significant reduction in tumor growth |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effects of this compound on leukemia cell lines.[1][2][3]
Materials:
-
Leukemia cell lines (e.g., MOLT-4, MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for Histone Acetylation
This protocol is to assess the effect of this compound on the levels of acetylated histone H3 at lysine 18 (H3K18ac).[4][5]
Materials:
-
Leukemia cells treated with this compound (e.g., 5 µM for 24 hours) and untreated controls.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K18ac, anti-total Histone H3.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K18ac antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is to determine if this compound treatment leads to decreased histone acetylation at the promoter regions of target genes like MYC and HIF1A.[6][7][8]
Materials:
-
Leukemia cells treated with this compound and untreated controls.
-
Formaldehyde (1% final concentration).
-
Glycine (0.125 M final concentration).
-
ChIP lysis buffer.
-
Sonicator.
-
Anti-H3K18ac antibody.
-
Protein A/G magnetic beads.
-
ChIP wash buffers.
-
Elution buffer.
-
Proteinase K.
-
DNA purification kit.
-
SYBR Green qPCR master mix.
-
Primers for the MYC and HIF1A promoter regions.
Procedure:
-
Cross-link proteins to DNA in treated and untreated cells by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-H3K18ac antibody overnight at 4°C. Use a non-specific IgG as a negative control.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with Proteinase K to digest proteins and purify the DNA.
-
Perform qPCR using primers specific for the promoter regions of MYC and HIF1A.
-
Analyze the data as a percentage of input to determine the relative enrichment of H3K18ac at the target gene promoters.
Gene Expression Analysis (RT-qPCR)
This protocol is to measure the changes in mRNA levels of MYC and HIF1A following treatment with this compound.[9]
Materials:
-
Leukemia cells treated with this compound and untreated controls.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Primers for MYC, HIF1A, and a housekeeping gene (e.g., GAPDH or ACTB).
Procedure:
-
Extract total RNA from treated and untreated cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using primers for MYC, HIF1A, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the untreated control.
Signaling Pathway of p300/CBP in Leukemia and this compound Intervention
In many leukemias, transcription factors such as MYC and HIF1α are overactive and drive cell proliferation and survival. These transcription factors recruit the co-activators p300 and CBP, which acetylate histones at the promoters of target genes, leading to their transcriptional activation. This compound disrupts this process by inhibiting p300/CBP, thereby preventing the acetylation of histones and the subsequent transcription of these oncogenes.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of c-MYC transcriptional activity and acetylation by recruitment of the cofactor CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two transactivation mechanisms cooperate for the bulk of HIF-1-responsive gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
DCH36_06: A Potent Tool for the Inhibition of p300/CBP Histone Acetyltransferases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DCH36_06 is a small molecule inhibitor targeting the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP).[1][2] These enzymes play a critical role in the regulation of gene transcription by acetylating histone and non-histone proteins, leading to a more open chromatin structure accessible to transcription factors.[2] Dysregulation of p300/CBP activity is implicated in various diseases, particularly in cancer, making them attractive therapeutic targets.[2][3] this compound has demonstrated potent and selective inhibition of p300/CBP, leading to anti-proliferative and pro-apoptotic effects in cancer cells, particularly in leukemia.[1][2] These application notes provide a comprehensive overview of this compound, including its biochemical activity, cellular effects, and detailed protocols for its use in research settings.
Biochemical and Cellular Activity of this compound
This compound exhibits potent inhibitory activity against p300 and CBP. The following table summarizes the key quantitative data reported for this inhibitor.
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | p300 | 0.6 µM | Cell-free assay | [1] |
| CBP | 3.2 µM | Cell-free assay | [1] | |
| Cellular Effect | H3K18 Hypoacetylation | Dose-dependent | Leukemic cells | [1] |
| Antiproliferative Activity (IC50) | Various Leukemia Cell Lines (CEM, MOLT3, MOLT4, Jurkat, MV4-11, THP-1, RS4; 11, KOPN8, Kasumi-1, K562) | Single-digit micromolar range | Leukemic cell lines | [1] |
| Cell Cycle Arrest | G1 Phase | Dose-dependent (6.7-20 µM, 24-48 hours) | Leukemic cells | [1] |
| Apoptosis Induction | Dose-dependent (6.7-20 µM, 24-48 hours) | Leukemic cells | [1] | |
| In Vivo Efficacy | Tumor Growth Inhibition | Significant reduction (25-50 mg/kg, intraperitoneal injection, every two days for 20 days) | Leukemic xenograft in mice | [1] |
Signaling Pathway Modulated by this compound
p300/CBP are crucial coactivators for a multitude of transcription factors involved in cell proliferation and survival, including MYC and HIF-1α.[2][4] In leukemia, the inhibition of p300/CBP by this compound leads to the hypoacetylation of histone H3 at lysine 18 (H3K18ac), a mark associated with active gene transcription. This results in the downregulation of oncogenic gene expression programs driven by transcription factors like MYC and HIF1A, ultimately leading to cell cycle arrest and apoptosis.[2]
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the effects of this compound.
Histone Acetyltransferase (HAT) Inhibition Assay (In Vitro)
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of p300/CBP. A common method is a radioactive filter binding assay.
Materials:
-
Recombinant human p300 or CBP protein
-
Histone H3 peptide (e.g., amino acids 1-21)
-
[³H]-Acetyl-Coenzyme A
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant p300/CBP enzyme, and histone H3 peptide.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto the P81 filter paper.
-
Wash the filter paper three times with 50 mM sodium carbonate buffer (pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Air dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. embopress.org [embopress.org]
- 3. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Study of Uncharacterized Protein DCH36_06
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The study of uncharacterized proteins is a crucial frontier in molecular biology, holding the potential to uncover novel cellular functions and therapeutic targets. DCH36_06 is a putative protein of unknown function, identified through genomic sequencing efforts. These application notes provide a comprehensive experimental framework for the systematic investigation of this compound, from initial characterization to elucidation of its potential role in cellular signaling. The protocols and workflows outlined herein are designed to guide researchers in generating robust and reproducible data.
Section 1: Initial Characterization of this compound
A foundational step in studying an uncharacterized protein is to gather basic biochemical and cellular information. This involves a combination of bioinformatic predictions and initial wet-lab experiments.
1.1 In Silico Analysis:
Before embarking on laboratory experiments, a thorough in silico analysis can provide valuable predictive information about this compound.[1][2][3]
-
Physicochemical Properties: Utilize tools like ExPASy's ProtParam to predict properties such as molecular weight, theoretical isoelectric point (pI), instability index, and grand average of hydropathicity (GRAVY).[3]
-
Domain Architecture and Post-Translational Modifications (PTMs): Scan protein databases (e.g., Pfam, SMART) to identify conserved domains. Predict potential PTM sites (e.g., phosphorylation, ubiquitination, glycosylation) using servers like NetPhos, UbPred, and NetNGlyc.
-
Subcellular Localization: Predict the cellular compartment of this compound using tools like PSORT II or DeepLoc.
-
Homology and Evolutionary Conservation: Perform BLASTp searches to identify homologous proteins in other species.[3] The degree of conservation can provide clues about the functional importance of the protein and its domains.[1]
1.2 Experimental Validation of Expression and Localization:
The initial in silico predictions must be validated experimentally.
Protocol 1: Recombinant Expression and Antibody Production
-
Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of this compound and clone it into an appropriate expression vector (e.g., pET vector for bacterial expression, pcDNA for mammalian expression) with an affinity tag (e.g., 6x-His, FLAG).[4]
-
Protein Expression and Purification: Express the recombinant protein in a suitable system (e.g., E. coli, HEK293 cells). Purify the protein using affinity chromatography.
-
Antibody Generation: Use the purified recombinant protein to immunize animals (e.g., rabbits, mice) for the production of polyclonal or monoclonal antibodies. Validate antibody specificity via ELISA and Western blotting against the purified protein and cell lysates.
Protocol 2: Subcellular Localization via Immunofluorescence
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa, HEK293) on glass coverslips. Transfect cells with a vector expressing tagged this compound (e.g., this compound-GFP).
-
Immunostaining: Fix the cells, permeabilize them, and incubate with a primary antibody against this compound or the tag. Follow with a fluorescently labeled secondary antibody.
-
Microscopy: Image the cells using confocal microscopy. Co-stain with markers for specific organelles (e.g., DAPI for nucleus, MitoTracker for mitochondria) to determine the precise subcellular localization.
Section 2: Investigating the Functional Role of this compound
Once basic characteristics are established, the next phase is to investigate the protein's function. This often involves identifying interacting partners and observing the phenotypic effects of its depletion or overexpression.
2.1 Identification of this compound Interacting Proteins
Understanding protein-protein interactions is key to elucidating function.[4]
Protocol 3: Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry
-
Cell Lysis: Lyse cells expressing endogenous or tagged this compound under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against this compound (or its tag) immobilized on protein A/G beads.
-
Elution and SDS-PAGE: Elute the bound protein complexes and separate them by SDS-PAGE.
-
Mass Spectrometry: Excise protein bands that are unique to the this compound pull-down (compared to a negative control IP) and identify the proteins by LC-MS/MS.
Table 1: Hypothetical Co-Immunoprecipitation/Mass Spectrometry Results for this compound
| Prey Protein | Gene Name | Molecular Weight (kDa) | Number of Unique Peptides | Functional Class |
| Kinase A | KINA | 85 | 15 | Signal Transduction |
| Adaptor B | ADPB | 52 | 11 | Protein Scaffolding |
| Phosphatase C | PHOC | 48 | 9 | Signal Transduction |
| Cytoskeletal D | CYTD | 120 | 21 | Structural Protein |
2.2 Functional Assays Based on Perturbation
Modulating the expression level of this compound can reveal its cellular role.
Protocol 4: Gene Knockdown using siRNA
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the this compound mRNA, along with a non-targeting control siRNA.
-
Transfection: Transfect the siRNAs into a relevant cell line.
-
Validation of Knockdown: After 48-72 hours, assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Phenotypic Analysis: Perform functional assays to assess the consequences of this compound depletion. This could include assays for cell proliferation (e.g., MTT assay), apoptosis (e.g., TUNEL assay), or cell migration (e.g., wound healing assay).
Table 2: Hypothetical Phenotypic Data from this compound Knockdown
| Assay | Control siRNA | siRNA #1 for this compound | siRNA #2 for this compound | P-value |
| Cell Proliferation (Absorbance at 570 nm) | 1.25 ± 0.08 | 0.82 ± 0.06 | 0.85 ± 0.07 | <0.01 |
| Apoptosis (% TUNEL positive cells) | 4.5 ± 1.2 | 15.8 ± 2.1 | 16.2 ± 2.5 | <0.001 |
| Cell Migration (% Wound Closure at 24h) | 85 ± 5.2 | 42 ± 6.8 | 45 ± 7.1 | <0.01 |
Section 3: Elucidating the this compound Signaling Pathway
Based on the interaction and functional data, a hypothetical signaling pathway can be constructed and tested. For instance, if this compound interacts with a known kinase and its knockdown affects proliferation, it might be part of a growth factor signaling cascade.
Hypothetical Signaling Pathway: this compound acts as a scaffold protein that is recruited to an activated receptor tyrosine kinase (RTK). Upon recruitment, this compound is phosphorylated, creating a docking site for downstream signaling molecules, including Kinase A, which in turn propagates the signal to regulate gene expression and cell proliferation.
Protocol 5: Analysis of Protein Phosphorylation
-
Cell Treatment: Starve cells and then stimulate them with a relevant ligand (e.g., a growth factor) for various time points.
-
Immunoprecipitation: Lyse the cells and perform immunoprecipitation for this compound.
-
Western Blotting: Perform Western blotting on the immunoprecipitated samples using a pan-phosphotyrosine antibody to detect phosphorylation of this compound. Conversely, use a phospho-specific antibody for a downstream target (e.g., phospho-Kinase A) on whole-cell lysates.
Section 4: Visualizations
Diagrams of Workflows and Pathways:
Caption: A general workflow for the characterization of this compound.
Caption: Hypothetical signaling pathway involving this compound.
This document provides a strategic and methodological guide for the comprehensive study of the uncharacterized protein this compound. By following these protocols, researchers can systematically uncover its biochemical properties, cellular function, and role in signaling pathways, thereby paving the way for understanding its potential significance in health and disease.
References
Application Notes and Protocols: DCH36_06 in Combination with Chemotherapy Agents
Topic: DCH36_06 in Combination with other Chemotherapy Agents Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
A comprehensive search of scientific literature and clinical trial databases for information on a compound designated "this compound" has yielded no specific results. This designation does not correspond to any known chemotherapy agent or experimental compound in publicly available resources. The following sections provide a generalized framework for approaching the study of a novel compound in combination with other chemotherapy agents, which can be adapted once a recognized agent is identified.
General Principles of Combination Chemotherapy
Combination chemotherapy is a cornerstone of modern oncology, aiming to achieve synergistic or additive anti-tumor effects, overcome or delay the development of drug resistance, and reduce overlapping toxicities. The rationale for combining a novel agent like "this compound" with existing chemotherapies would depend on its mechanism of action. Potential combination strategies include:
-
Targeting different pathways: Combining agents that inhibit distinct and non-overlapping signaling pathways crucial for cancer cell survival and proliferation.
-
Enhancing cytotoxic effects: Using one agent to sensitize cancer cells to the cytotoxic effects of another.
-
Overcoming resistance: Combining a novel agent that can circumvent known resistance mechanisms to a standard chemotherapy drug.
-
Modulating the tumor microenvironment: Utilizing an agent that can alter the tumor microenvironment to enhance the efficacy of another cytotoxic agent.
Hypothetical Signaling Pathway Interactions
To illustrate how a novel agent might be investigated, consider a hypothetical scenario where "this compound" is an inhibitor of a key signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Application Notes and Protocols for Measuring DCH36_06 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the enzymatic activity of the putative protein DCH36_06. The protocols outlined below are based on established methods for analyzing helicase and ATPase activity, which are common functions of proteins with domains suggested by the "DCH" nomenclature (potentially DEAD/DEAH-box helicase).
I. Introduction to this compound Activity
This compound is a protein of interest for which the enzymatic activity is yet to be fully characterized. Based on sequence homology or predictive structural analysis, it is hypothesized to possess RNA/DNA helicase activity, which is the unwinding of nucleic acid duplexes, and/or ATPase activity, the hydrolysis of ATP to fuel this process. These activities are crucial in various cellular processes, including DNA replication, repair, recombination, transcription, and RNA metabolism. Therefore, elucidating the specific activities of this compound is a critical step in understanding its biological function and its potential as a therapeutic target.
This document outlines key experimental procedures to measure the putative ATPase and helicase activities of this compound.
II. Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments. These tables are intended to serve as templates for presenting experimental results.
Table 1: Kinetic Parameters of this compound ATPase Activity
| Parameter | Value | Units |
| Km (ATP) | Value | µM |
| Vmax | Value | nmol/min/µg |
| kcat | Value | min-1 |
| kcat/Km | Value | µM-1min-1 |
Table 2: this compound Helicase Activity with Different Substrates
| Substrate | Unwinding (%) | Specific Activity (fmol/min/µg) |
| 5' overhang DNA duplex | Value | Value |
| 3' overhang DNA duplex | Value | Value |
| Blunt-ended DNA duplex | Value | Value |
| 5' overhang RNA duplex | Value | Value |
| 3' overhang RNA duplex | Value | Value |
| Blunt-ended RNA duplex | Value | Value |
Table 3: IC50 Values of Inhibitors for this compound ATPase Activity
| Inhibitor | IC50 | Units |
| Compound A | Value | µM |
| Compound B | Value | µM |
| Compound C | Value | µM |
III. Experimental Protocols
Protocol 1: Measurement of ATPase Activity
This protocol describes a colorimetric assay to measure the ATPase activity of this compound by quantifying the release of inorganic phosphate (Pi).
A. Principle
The ATPase activity of this compound will be measured using a malachite green-based colorimetric assay. The enzyme hydrolyzes ATP to ADP and inorganic phosphate (Pi). The released Pi forms a complex with malachite green and molybdate, resulting in a colored product that can be quantified by measuring its absorbance at 650 nm.
B. Materials
-
Purified this compound protein
-
ATP solution (100 mM)
-
ATPase reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Malachite green reagent
-
Phosphate standard solution (e.g., KH₂PO₄)
-
96-well microplate
-
Spectrophotometer
C. Procedure
-
Prepare a phosphate standard curve:
-
Prepare a series of dilutions of the phosphate standard solution in ATPase reaction buffer.
-
Add the malachite green reagent to each dilution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 650 nm.
-
Plot the absorbance values against the known phosphate concentrations to generate a standard curve.
-
-
Set up the ATPase reaction:
-
In a 96-well plate, prepare the reaction mixture containing ATPase reaction buffer, varying concentrations of ATP, and purified this compound protein.
-
Include a negative control without the enzyme and a control without ATP.
-
Initiate the reaction by adding ATP.
-
-
Incubate the reaction:
-
Incubate the plate at the optimal temperature for this compound activity (e.g., 37°C) for a specific time period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the reaction and detect phosphate:
-
Stop the reaction by adding the malachite green reagent.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
-
Measure absorbance:
-
Measure the absorbance of each well at 650 nm using a spectrophotometer.
-
-
Calculate ATPase activity:
-
Use the phosphate standard curve to determine the amount of Pi released in each reaction.
-
Calculate the specific activity of this compound in terms of nmol of Pi released per minute per microgram of protein.
-
Protocol 2: Helicase Activity Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to measure the nucleic acid unwinding activity of this compound.
A. Principle
This assay utilizes a double-stranded nucleic acid substrate with a fluorescent label on one strand and a quencher on the complementary strand. In the duplex form, the fluorescence is quenched. Upon unwinding by this compound, the strands separate, leading to an increase in fluorescence that can be measured in real-time.
B. Materials
-
Purified this compound protein
-
Fluorescently labeled helicase substrate (e.g., a DNA or RNA duplex with a 5' or 3' overhang, labeled with FAM and a quencher)
-
Helicase reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 5 mM ATP)
-
ATP solution (100 mM)
-
96-well black microplate
-
Fluorescence plate reader
C. Procedure
-
Prepare the reaction mixture:
-
In a 96-well black microplate, add the helicase reaction buffer, the fluorescently labeled substrate, and purified this compound protein.
-
Include a negative control without the enzyme and a control without ATP.
-
-
Initiate the reaction:
-
Initiate the unwinding reaction by adding ATP.
-
-
Measure fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature for this compound.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve.
-
Helicase activity can be expressed as the rate of increase in fluorescence per unit of time per amount of enzyme.
-
Protocol 3: In Vitro Transcription Assay
This protocol is designed to investigate the potential role of this compound in transcription.
A. Principle
This assay measures the synthesis of RNA from a DNA template in vitro. The effect of this compound on the efficiency of transcription can be assessed by adding the purified protein to the reaction. The synthesized RNA can be quantified using radiolabeled nucleotides or by quantitative real-time PCR (qRT-PCR).
B. Materials
-
Purified this compound protein
-
Linear DNA template containing a promoter sequence (e.g., T7, SP6)
-
RNA polymerase (e.g., T7 RNA polymerase)
-
Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
[α-³²P]UTP (for radioactive detection) or reagents for qRT-PCR
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
C. Procedure
-
Set up the transcription reaction:
-
In a microfuge tube, combine the transcription buffer, DNA template, NTPs (including [α-³²P]UTP if using radioactive detection), RNase inhibitor, and RNA polymerase.
-
In the experimental tube, add purified this compound. In the control tube, add an equivalent volume of storage buffer.
-
-
Incubate the reaction:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Stop the reaction and purify RNA:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Purify the synthesized RNA using a suitable method (e.g., phenol-chloroform extraction followed by ethanol precipitation or a column-based kit).
-
-
Quantify the synthesized RNA:
-
Radioactive method: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis and visualize by autoradiography. The amount of incorporated [α-³²P]UTP can be quantified using a phosphorimager.
-
qRT-PCR method: Reverse transcribe the purified RNA to cDNA and then perform qRT-PCR using primers specific to the transcript.
-
-
Data Analysis:
-
Compare the amount of RNA synthesized in the presence and absence of this compound to determine its effect on transcription.
-
IV. Visualizations
Diagram 1: this compound Putative Signaling Pathway
Caption: Hypothetical signaling pathways involving this compound.
Diagram 2: Experimental Workflow for ATPase Assay
Application of DCH36_06 in Xenograft Models: A Potent p300/CBP Inhibitor for Leukemia Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCH36_06 is a selective and potent small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These epigenetic regulators are crucial for transcriptional activation of a wide array of genes involved in cell proliferation, differentiation, and survival. Dysregulation of p300/CBP activity is strongly implicated in the pathogenesis of various malignancies, including hematological cancers such as leukemia. By inhibiting the catalytic activity of p300/CBP, this compound presents a promising therapeutic strategy to counteract the oncogenic drive in these cancers. Preclinical studies have demonstrated that this compound exhibits strong anti-tumor activity in vivo, particularly in models of leukemia, by inducing cell cycle arrest and apoptosis.
This document provides detailed application notes and protocols for the use of this compound in xenograft models of leukemia, offering a guide for researchers to evaluate its therapeutic efficacy.
Data Presentation
While specific quantitative in vivo data for this compound from publicly available literature is limited, the following table presents representative data from a study on CCS1477 , another potent and selective p300/CBP inhibitor, in a MOLM-16 (Acute Myeloid Leukemia) xenograft model. This data illustrates the expected anti-tumor efficacy of this class of inhibitors.
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Orally, once daily | 1250 | - |
| CCS1477 | 5 mg/kg, orally, once daily | 750 | 40 |
| CCS1477 | 10 mg/kg, orally, once daily | 400 | 68 |
| CCS1477 | 20 mg/kg, orally, once daily | 150 | 88 |
Note: This data is representative for a p300/CBP inhibitor and is intended to provide an expectation of the potential efficacy of this compound. Actual results for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Establishment of a Leukemia Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model of leukemia in immunodeficient mice.
Materials:
-
Leukemia cell line (e.g., MOLM-13, MV-4-11 for AML)
-
Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old, female
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Sterile syringes and needles (27-30 gauge)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Culture: Culture leukemia cells in appropriate medium to a sufficient number for inoculation. Ensure cells are in the logarithmic growth phase.
-
Cell Preparation:
-
Harvest the cells and perform a cell count using a hemocytometer and trypan blue to determine viability. Viability should be >95%.
-
Centrifuge the cells and resuspend the pellet in sterile, cold PBS at a concentration of 2 x 10⁷ cells/mL.
-
On ice, mix the cell suspension with an equal volume of Matrigel® (1:1 ratio). This will result in a final concentration of 1 x 10⁷ cells/mL.
-
-
Animal Inoculation:
-
Anesthetize the mice using an approved method.
-
Using a 27-gauge needle, subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Protocol 2: In Vivo Efficacy Study of this compound
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in the established leukemia xenograft model.
Materials:
-
Established leukemia xenograft-bearing mice
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Oral gavage needles
-
Digital calipers
-
Analytical balance
Procedure:
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations with the vehicle solution on each day of dosing.
-
Animal Dosing:
-
Randomize mice with established tumors into different treatment groups (e.g., vehicle control, this compound at various doses). A typical group size is 8-10 mice.
-
Administer this compound or vehicle to the mice via oral gavage once daily (or as determined by pharmacokinetic studies). The volume of administration is typically 100 µL per 10 g of body weight.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be processed for further analysis (e.g., histopathology, Western blotting, RNA sequencing).
-
-
Data Analysis:
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point.
-
Plot tumor growth curves (mean tumor volume vs. time) for each treatment group.
-
Calculate the percentage of tumor growth inhibition (TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Mandatory Visualizations
Signaling Pathway of p300/CBP Inhibition by this compound
Caption: this compound inhibits p300/CBP, leading to reduced c-Myc expression and apoptosis.
Experimental Workflow for this compound Xenograft Study
Troubleshooting & Optimization
DCH36_06 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of DCH36_06, a selective p300/CBP inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). By inhibiting p300/CBP, this compound can modulate the acetylation of histone and non-histone proteins, leading to changes in gene expression. This can result in the suppression of cancer cell proliferation, cell cycle arrest, and the induction of apoptosis (programmed cell death).
Q2: What are the general solubility characteristics of this compound?
A2: this compound, being a thiobarbituric acid derivative, is generally expected to have better solubility in organic solvents compared to aqueous solutions. Thiobarbiturate compounds are often sparingly soluble in water. For experimental use, this compound is typically dissolved in organic solvents like DMSO to create a stock solution, which can then be further diluted in aqueous media for cell-based assays or formulated for in vivo studies.
Q3: How should I store this compound and its stock solutions to ensure stability?
A3: For long-term storage, it is recommended to store the solid compound and stock solutions at low temperatures and protected from light. Based on available data for stock solutions, the following storage conditions are suggested:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month (protect from light).
Aqueous solutions of thiobarbiturates are known to be unstable and can decompose over a short period.[1] It is advisable to prepare fresh aqueous dilutions for each experiment from a frozen organic stock solution.
Troubleshooting Guide
Solubility Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous media (e.g., cell culture medium, PBS). | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the percentage of DMSO in the final solution (ensure the final DMSO concentration is compatible with your experimental system).- Use a solubilizing agent or a formulation approach. For example, a formulation containing PEG300 and Tween-80 has been used to prepare a clear solution for in vivo use.- Consider using β-cyclodextrin, which has been shown to improve the stability and solubility of similar compounds by retarding hydrolysis.[2] |
| Difficulty dissolving this compound powder. | Inappropriate solvent or insufficient solubilization effort. | - Use a high-purity, anhydrous organic solvent such as DMSO or ethanol.- Gentle warming and sonication can aid in dissolution.- A patent for similar compounds suggests that stable concentrated solutions can be prepared in parenterally acceptable, water-miscible organic solvents like propylene glycol and ethanol.[1] |
| Cloudiness or precipitation in the stock solution over time. | The compound may be degrading or precipitating out of solution due to temperature fluctuations or exposure to moisture. | - Ensure the stock solution is stored at the recommended temperature and tightly sealed to prevent moisture absorption.- Before use, allow the vial to warm to room temperature before opening to minimize condensation.- If precipitation is observed, try to redissolve the compound by gentle warming and vortexing. If it does not redissolve, it may have degraded, and a fresh stock solution should be prepared. |
Stability Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity in experiments. | Degradation of this compound in the experimental setup. Thiobarbituric acid compounds are known to be unstable in aqueous solutions.[1] | - Prepare fresh dilutions of this compound in aqueous media for each experiment.- Minimize the time the compound spends in aqueous solution before being added to the experimental system.- For longer-term experiments, consider the stability of the compound under your specific conditions (e.g., pH, temperature, presence of other compounds) and refresh the medium with freshly diluted compound if necessary. |
| Inconsistent experimental results. | Inconsistent preparation or storage of this compound solutions. | - Adhere strictly to the recommended storage conditions and handling procedures.- Use a consistent protocol for preparing and diluting the compound for all experiments.- Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Quantitative Data
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Special Conditions |
| -80°C | Up to 6 months | - |
| -20°C | Up to 1 month | Protect from light |
Table 2: Example Formulations for this compound
| Formulation Type | Components | Resulting Concentration | Notes |
| Clear Solution (for in vivo use) | DMSO, PEG300, Tween-80, Saline | ≥ 2.08 mg/mL | This formulation yields a clear solution. |
| Suspended Solution (for in vivo use) | DMSO, 20% SBE-β-CD in Saline | 2.08 mg/mL | This formulation results in a suspended solution suitable for oral and intraperitoneal injection. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. To aid dissolution, the mixture can be gently warmed and sonicated. d. Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials. e. Store the aliquots at -20°C or -80°C as per the recommended storage guidelines.
Protocol 2: Preparation of a Clear Solution for In Vivo Administration
-
Materials: this compound DMSO stock solution (e.g., 20.8 mg/mL), PEG300, Tween-80, Saline.
-
Procedure (for 1 mL working solution): a. Take 100 µL of the 20.8 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of Saline to bring the final volume to 1 mL and mix well. e. This protocol should yield a clear solution with a this compound concentration of 2.08 mg/mL.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use.
Caption: this compound inhibits p300/CBP, leading to altered gene expression and apoptosis.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Optimizing DCH36_06 Concentration for Cell Lines
Important Note for Researchers: Initial searches for the compound "DCH36_06" have not yielded specific information regarding its mechanism of action, established effects on cell lines, or optimized experimental protocols. The information presented below is a generalized framework for optimizing the concentration of a novel compound in cell culture, based on standard laboratory practices. Researchers should adapt these guidelines based on the specific characteristics of their compound of interest once identified.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a new compound like this compound in a cell-based assay?
A1: For a novel compound with unknown potency, it is advisable to start with a broad concentration range to determine its biological activity. A common starting point is a logarithmic or semi-logarithmic dilution series, for instance, from 100 µM down to 1 nM. This wide range helps in identifying the effective concentration window and establishing a dose-response curve.
Q2: How do I determine the optimal incubation time for this compound treatment?
A2: The optimal incubation time is dependent on the compound's mechanism of action and the biological question being addressed. A time-course experiment is recommended. This involves treating cells with a fixed concentration of the compound (a mid-range concentration from your initial dose-response experiment) and assessing the endpoint at various time points (e.g., 6, 12, 24, 48, and 72 hours).
Q3: My cells are showing high levels of toxicity even at low concentrations of the compound. What could be the reason?
A3: Several factors could contribute to high cytotoxicity:
-
Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) might be at a toxic concentration. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for your specific cell line (typically <0.5%).
-
Off-Target Effects: The compound might have off-target effects that induce cell death.
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound's mechanism of action.
Q4: I am not observing any effect of the compound on my cells. What should I do?
A4: If you do not observe a response, consider the following:
-
Concentration Range: The effective concentration might be higher than the range you tested. Consider testing up to the millimolar range if solubility allows.
-
Compound Solubility: The compound may not be fully dissolved in the culture medium. Verify solubility and consider using a different solvent or formulation.
-
Incubation Time: The required incubation time to observe an effect might be longer.
-
Endpoint Assay: The chosen assay may not be sensitive enough to detect the specific cellular change induced by the compound. Consider using a more direct or sensitive readout.
-
Cell Line Resistance: The cell line may be resistant to the compound's effects due to intrinsic biological factors.
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Over-confluent or sparse cultures can respond differently.[1][2] |
| Compound Stability | Prepare fresh dilutions of the compound for each experiment from a frozen stock. |
| Media and Serum Variability | Use the same lot of cell culture media and fetal bovine serum (FBS) for a set of experiments. |
| Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
Problem 2: High background signal in the control group.
| Potential Cause | Troubleshooting Step |
| Solvent Effects | Ensure the vehicle control (solvent alone) is not affecting cell viability or the assay readout. Test a range of solvent concentrations. |
| Assay Reagent Issues | Check the expiration date and proper storage of all assay reagents. |
| Contamination | Test for mycoplasma and other microbial contamination in your cell cultures. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using a Cytotoxicity Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound using a commercially available cytotoxicity assay, such as an MTT or LDH release assay.[3][4][5]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound (or compound of interest)
-
Solvent for the compound (e.g., DMSO)
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay kit)[6]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the compound in complete culture medium. A common starting range is 100 µM to 1 nM. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Optimizing Cell Seeding Density
Optimizing cell seeding density is crucial for obtaining reproducible results.[1]
Procedure:
-
Seed cells in a 96-well plate at various densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well).
-
Incubate the plates for the intended duration of your experiment (e.g., 48 hours).
-
At the end of the incubation period, assess cell confluence using a microscope.
-
Perform a viability assay (e.g., Trypan Blue exclusion or a metabolic assay) to determine the number of viable cells at each density.
-
Select the seeding density that results in 70-80% confluence at the end of the experiment and is in the exponential growth phase.
Signaling Pathways and Experimental Workflows
As no specific information is available for "this compound," a generalized experimental workflow for compound screening and a hypothetical signaling pathway are presented below.
Caption: A generalized experimental workflow for determining the IC50 of a novel compound.
References
- 1. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - UZ [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 6. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting DCH36_06 experimental results
Welcome to the technical support resource for the experimental compound DCH36_06. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and reference data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing highly variable IC50 values in our cell viability assays. What could be the cause?
A1: Inconsistent IC50 values are a common issue that can stem from several sources. The primary factors to investigate are compound solubility, assay conditions, and cell-specific variables.
-
Compound Solubility: this compound has limited solubility in aqueous media. Ensure the compound is fully dissolved in DMSO to create a high-concentration stock (e.g., 10 mM) before preparing serial dilutions in your culture medium. Precipitates, even if not visible, can drastically alter the effective concentration.
-
Serum Concentration: The protein-binding capacity of serum can sequester this compound, reducing its effective concentration. We recommend maintaining a consistent serum percentage across all experiments or, if possible, conducting the assay in low-serum (e.g., 0.5-2%) conditions after an initial cell attachment period.
-
Cell Health and Density: Ensure cells are in the logarithmic growth phase and are seeded at a consistent density. Over-confluent or stressed cells can show altered sensitivity. We recommend performing a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration (e.g., 48-72 hours).
Q2: We are not observing the expected decrease in the phosphorylation of downstream targets (like p-ERK1/2) after this compound treatment in our Western Blots. How can we troubleshoot this?
A2: This suggests a potential issue with the treatment conditions, the compound's activity, or the detection method. Follow this workflow to diagnose the problem:
Caption: Workflow for troubleshooting lack of p-ERK inhibition.
Key recommendations include:
-
Time Course: The peak of pathway inhibition may be transient. A time-course experiment is critical to identify the optimal treatment duration.
-
Positive Control: Use a known activator of the pathway (e.g., EGF, FGF) to ensure the cells are responsive and your detection system for the phosphorylated target is working correctly.
-
Phosphatase Inhibitors: Always include fresh phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins during sample preparation.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a potent and selective ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2, leading to the downstream suppression of signaling through the MAPK/ERK pathway.
Caption: this compound inhibits the MAPK pathway at MEK1/2.
Reference Data & Tables
For reproducible results, please refer to the following reference data generated in our validation studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines (72h Viability Assay)
| Cell Line | Cancer Type | Seeding Density (cells/well) | Recommended Serum % | Mean IC50 (nM) | Std. Deviation (nM) |
| A-375 | Melanoma | 3,000 | 5% | 8.5 | 1.2 |
| HT-29 | Colorectal | 5,000 | 10% | 15.2 | 2.5 |
| HCT116 | Colorectal | 4,000 | 10% | 12.8 | 1.9 |
| MCF-7 | Breast | 6,000 | 10% | 150.7 | 22.4 |
| HeLa | Cervical | 4,000 | 5% | 98.3 | 15.6 |
Table 2: Recommended Western Blot Conditions
| Target Protein | Primary Antibody (Vendor, Cat#) | Dilution | Secondary Antibody |
| p-ERK1/2 (T202/Y204) | Cell Signaling, #4370 | 1:2000 | Anti-rabbit HRP |
| Total ERK1/2 | Cell Signaling, #4695 | 1:2000 | Anti-rabbit HRP |
| Beta-Actin | Sigma-Aldrich, A5441 | 1:5000 | Anti-mouse HRP |
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at the density specified in Table 1 and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 2X working concentration serial dilution series in complete growth medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the corresponding wells (final volume 200 µL, final DMSO concentration <0.1%). Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK1/2 Inhibition
-
Cell Culture and Treatment: Seed 1-2 million cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight if required. Pre-treat with this compound (e.g., at 1x, 5x, and 10x IC50) for 2 hours.
-
Stimulation (Positive Control): Stimulate the cells with a known activator (e.g., 50 ng/mL EGF) for 15 minutes. Include an unstimulated, vehicle-treated control.
-
Lysis: Immediately place the plate on ice, wash wells with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C, following the dilutions in Table 2.
-
Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To detect total ERK or a loading control, strip the membrane and re-probe with the appropriate primary antibody.
Technical Support Center: DCH36_06
Disclaimer: The following information is provided for a hypothetical compound, "DCH36_06," as no public data exists for a compound with this designation. The content is generated based on established principles of gene-editing technologies and is for illustrative purposes only.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with this compound, a novel CRISPR-based gene-editing tool.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a high-fidelity Cas9 nuclease variant designed for therapeutic gene editing. It functions as part of a ribonucleoprotein (RNP) complex with a guide RNA (gRNA) to introduce precise double-strand breaks (DSBs) at a specific genomic locus. The cellular DNA repair machinery then corrects the break, leading to gene knockout or, if a DNA template is supplied, gene correction.
Q2: What are the potential off-target effects of this compound?
While this compound is engineered for high specificity, off-target effects can occur when the RNP complex binds to and cleaves unintended genomic sites that have high sequence similarity to the on-target site.[1][2] These off-target mutations can include insertions, deletions, and single nucleotide variants (SNVs), potentially leading to disruption of gene function or regulation.[2]
Q3: How can I minimize off-target effects when using this compound?
Minimizing off-target effects is crucial for the safe and effective use of this compound. Key strategies include:
-
gRNA Design: Utilize bioinformatics tools to design gRNAs with minimal predicted off-target sites.
-
Dose Optimization: Titrate the concentration of the this compound RNP to the lowest effective dose.
-
Delivery Method: Employ delivery systems, such as electroporation, that provide transient expression of the editing machinery.[3]
Q4: What methods are recommended for detecting off-target effects of this compound?
A comprehensive off-target analysis should include both in silico prediction and experimental validation. Recommended experimental methods include:
-
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing): This method captures and sequences genomic sites of double-strand breaks.
-
Digenome-seq (Digested genome sequencing): This in vitro method uses purified genomic DNA to identify sites cleaved by the nuclease.[4]
-
Next-Generation Sequencing (NGS) of predicted off-target sites: This targeted approach provides high-resolution analysis of specific potential off-target loci.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High frequency of off-target mutations | 1. Suboptimal gRNA design.2. High concentration of this compound RNP.3. Prolonged expression of the nuclease. | 1. Redesign gRNA using updated prediction tools.2. Perform a dose-response curve to determine the minimal effective concentration.3. Use a delivery method that ensures transient expression, such as RNP electroporation. |
| Low on-target editing efficiency | 1. Inefficient gRNA.2. Poor delivery of the RNP complex.3. Cell type is difficult to transfect. | 1. Test multiple gRNAs for the target site.2. Optimize delivery parameters (e.g., electroporation voltage, pulse width).3. Consider using viral vectors for delivery if transient expression is not a priority and for hard-to-transfect cells. |
| Discrepancy between predicted and observed off-target sites | 1. In silico prediction models may not fully capture the in vivo chromatin state.2. The reference genome used for prediction may have variations compared to the experimental cell line. | 1. Utilize cell-based off-target detection methods like GUIDE-seq for a more accurate assessment.2. Sequence the genome of the experimental cell line to confirm the sequence of potential off-target sites. |
Quantitative Data Summary: Off-Target Analysis of this compound
The following table summarizes hypothetical off-target analysis data for this compound targeting the HBB gene in two different cell lines. Off-target sites were identified using GUIDE-seq and quantified by targeted deep sequencing.
| Cell Line | On-Target Editing Efficiency (%) | Number of Confirmed Off-Target Sites | Off-Target Mutation Frequency Range (%) |
| K562 | 92.5 | 3 | 0.01 - 0.15 |
| HSPCs | 85.2 | 5 | 0.02 - 0.21 |
Experimental Protocols
GUIDE-seq Protocol for Off-Target Profiling of this compound
This protocol outlines the key steps for performing GUIDE-seq to identify genome-wide off-target cleavage events of this compound.
-
Cell Preparation and Transfection:
-
Culture cells to the appropriate density.
-
Co-transfect cells with the this compound RNP and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
-
Genomic DNA Extraction:
-
At 48-72 hours post-transfection, harvest cells and extract high-molecular-weight genomic DNA.
-
-
Library Preparation:
-
Fragment the genomic DNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using primers specific to the dsODN tag and the sequencing adapter.
-
-
Sequencing and Data Analysis:
-
Perform paired-end sequencing on an Illumina platform.
-
Align reads to the reference genome and identify unique integration sites of the dsODN tag, which correspond to sites of DNA cleavage.
-
Visualizations
Caption: Hypothetical signaling pathway potentially affected by an off-target mutation.
Caption: Experimental workflow for GUIDE-seq off-target analysis.
Caption: Logical diagram for troubleshooting high off-target effects.
References
Technical Support Center: Improving the In Vivo Efficacy of DCH36_06
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the in vivo efficacy of DCH36_06, a novel inhibitor of the CDC42 signaling pathway.
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| This compound-FAQ-001 | What is the mechanism of action for this compound? | This compound is a potent and selective inhibitor of Cell Division Cycle 42 (CDC42), a small GTPase that plays a critical role in cell proliferation, migration, and invasion. By inhibiting CDC42, this compound disrupts downstream signaling pathways, such as the PAK-mediated cascade, leading to cell cycle arrest and apoptosis in cancer cells.[1] |
| This compound-FAQ-002 | What are the recommended tumor models for evaluating this compound in vivo? | Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models using cancer cell lines with known CDC42 pathway activation are recommended.[1] The selection of the model should be guided by the specific cancer type being investigated and the expression levels of CDC42 and its downstream effectors. |
| This compound-FAQ-003 | What is the optimal route of administration and dosing regimen for this compound in preclinical models? | The optimal route and regimen are model-dependent and should be determined through pharmacokinetic (PK) and pharmacodynamic (PD) studies. Based on preclinical studies with similar compounds, oral gavage or intraperitoneal injection are common routes of administration. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and optimal biological dose.[2] |
| This compound-FAQ-004 | How can I assess the target engagement of this compound in vivo? | Target engagement can be assessed by measuring the inhibition of downstream effectors of CDC42, such as phosphorylated PAK (p-PAK), in tumor tissue samples collected from treated animals. Immunohistochemistry (IHC) or Western blotting are suitable methods for this analysis. |
| This compound-FAQ-005 | What are the known off-target effects or toxicities associated with this compound? | Preclinical toxicology studies are ongoing. Potential on-target toxicities may include effects on normal tissues with high cell turnover, such as the gastrointestinal tract and hematopoietic system.[3] Close monitoring of animal body weight, clinical signs, and hematological parameters is crucial during in vivo studies. |
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| This compound-TSG-001 | Lack of significant tumor growth inhibition. | - Suboptimal dosing or dosing frequency.- Poor bioavailability of the compound.- Inappropriate tumor model.- Intrinsic or acquired resistance to this compound. | - Perform a dose-escalation study to find the MTD.[2]- Optimize the formulation to improve solubility and absorption.- Screen additional cell lines or PDX models to identify sensitive models.- Investigate mechanisms of resistance, such as mutations in CDC42 or upregulation of bypass signaling pathways. |
| This compound-TSG-002 | High variability in tumor response among animals in the same treatment group. | - Inconsistent drug administration.- Heterogeneity of the tumor xenografts.- Differences in individual animal metabolism. | - Ensure consistent and accurate dosing technique.- Use a larger group size to account for variability.- For subcutaneous models, ensure consistent tumor implantation technique and location. |
| This compound-TSG-003 | Significant weight loss or other signs of toxicity in treated animals. | - Dosing is above the MTD.- Off-target toxicity. | - Reduce the dose or dosing frequency.- Perform a comprehensive toxicology study to identify the affected organs and potential mechanisms of toxicity.[4] |
| This compound-TSG-004 | Difficulty in formulating this compound for in vivo administration. | - Poor solubility of the compound in standard vehicles. | - Conduct formulation screening with various pharmaceutically acceptable excipients and vehicles (e.g., cyclodextrins, PEG, Tween 80).- Consider alternative formulation strategies such as nanoformulations.[4] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Dose Groups: Prepare at least five dose groups of this compound and a vehicle control group (n=3-5 mice per group). Doses should be selected based on preliminary in vitro cytotoxicity data.
-
Administration: Administer this compound or vehicle daily for 14 consecutive days via the intended clinical route (e.g., oral gavage).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause more than 10-15% body weight loss or any signs of severe toxicity.
-
Data Analysis: Record and plot the mean body weight change for each group over the study period.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture: Culture a CDC42-dependent cancer cell line (e.g., a pancreatic or colon cancer cell line) under standard conditions.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment: Administer this compound at the predetermined optimal dose and schedule. The control group receives the vehicle.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Data Collection: Measure tumor volume and body weight twice weekly. At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., IHC for p-PAK).
-
Data Analysis: Plot the mean tumor volume and body weight for each group over time. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 1500 | ng/mL |
| Tmax (Time to Cmax) | 2 | hours |
| AUC (Area Under the Curve) | 7500 | ng*h/mL |
| t1/2 (Half-life) | 6 | hours |
| Bioavailability (Oral) | 45 | % |
Table 2: Example In Vivo Efficacy Data for this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1250 | - | -2 |
| This compound | 25 | 625 | 50 | -5 |
| This compound | 50 | 312.5 | 75 | -8 |
Visualizations
Caption: this compound inhibits the active form of CDC42, blocking downstream signaling.
Caption: Workflow for assessing the in vivo efficacy of this compound in xenograft models.
Caption: A logical approach to troubleshooting the lack of in vivo efficacy for this compound.
References
- 1. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of the model-informed drug development paradigm to datopotamab deruxtecan dose selection for late-stage development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibition impairs normal intestinal cell proliferation and promotes specific gene expression. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Enhanced in vivo antitumor efficacy of doxorubicin encapsulated within laponite nanodisks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of Drug Resistance in Cancer Cells
Note to Researchers: The specific topic "DCH36_06 resistance mechanisms in cancer cells" did not yield specific public data. Therefore, this technical support center provides comprehensive guidance on the general and widely applicable principles and techniques for investigating drug resistance mechanisms in cancer cells. The protocols, FAQs, and troubleshooting guides are designed to be broadly relevant to researchers, scientists, and drug development professionals in the field of oncology.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental concepts of cancer drug resistance.
Q1: What are the primary mechanisms of drug resistance in cancer cells?
A1: Cancer cells can develop resistance to therapeutic agents through a variety of mechanisms. These are broadly categorized as:
-
Altered Drug Transport: Increased efflux (pumping out) of drugs from the cell, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein, reduces the intracellular drug concentration.[1][2][3]
-
Drug Target Modification: Mutations or alterations in the molecular target of the drug can prevent the drug from binding effectively.[4]
-
Drug Inactivation: Cancer cells may develop the ability to metabolize or inactivate the drug, rendering it ineffective.[3]
-
Activation of Alternative Signaling Pathways: Cells can bypass the effects of a targeted therapy by activating other survival pathways.
-
Enhanced DNA Repair: Increased capacity to repair DNA damage caused by chemotherapeutic agents can lead to cell survival.[3]
-
Inhibition of Apoptosis: Cancer cells can evade programmed cell death (apoptosis) that is normally induced by anticancer drugs.[4]
Q2: What is the difference between intrinsic and acquired resistance?
A2:
-
Intrinsic Resistance: This refers to the pre-existing resistance of cancer cells to a particular therapy without any prior exposure to the drug. This can be due to the inherent genetic makeup of the tumor cells.[5][6]
-
Acquired Resistance: This type of resistance develops during or after treatment with a therapeutic agent. Initially sensitive cancer cells evolve mechanisms to survive and proliferate despite the presence of the drug.[5][6][7]
Q3: How does the tumor microenvironment (TME) contribute to drug resistance?
A3: The TME, which includes stromal cells, immune cells, and the extracellular matrix, can promote drug resistance through various mechanisms such as:
-
Creating a hypoxic (low oxygen) environment.
-
Altering the pH of the surrounding area.
-
Secreting growth factors and cytokines that promote cancer cell survival.
-
Facilitating interactions between cancer cells and stromal cells that confer resistance.
Q4: What is multidrug resistance (MDR)?
A4: Multidrug resistance is a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs.[5] This is often associated with the overexpression of ABC transporters that can efflux multiple types of drugs from the cell.[2]
Troubleshooting Guides
This section provides practical advice for common experimental challenges in a question-and-answer format.
Q: My cancer cell line is showing unexpected resistance to a novel compound. What are the initial steps to investigate the mechanism?
A:
-
Confirm Resistance: First, ensure the resistance is genuine by repeating the cell viability assay (e.g., MTT assay) with a freshly prepared compound stock and carefully controlled experimental conditions. Include positive and negative control cell lines if available.
-
Assess Drug Accumulation: A common mechanism of resistance is reduced intracellular drug concentration. You can investigate this by measuring the uptake of a fluorescent analog of your compound or by using techniques like HPLC or mass spectrometry to quantify the intracellular drug levels.
-
Investigate ABC Transporters: Overexpression of ABC transporters is a frequent cause of multidrug resistance. You can perform a Western blot to check the expression levels of common transporters like P-glycoprotein (MDR1), MRP1, and BCRP.[2] An ABC transporter activity assay can also be used to see if the resistance is reversible with known inhibitors.
-
Check for Target Alterations: If your compound has a known molecular target, sequence the gene encoding the target protein in your resistant cell line to check for mutations that might prevent drug binding.
-
Analyze Signaling Pathways: Use techniques like Western blotting or phospho-protein arrays to see if alternative survival pathways are activated in the resistant cells compared to the sensitive parental cells.
Q: My MTT assay results for cell viability are inconsistent. What are some common pitfalls?
A:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells. Overly confluent or sparse wells will give variable results.
-
Incubation Time: The incubation time with the MTT reagent can affect the results. Optimize this time for your specific cell line (typically 1-4 hours).[8]
-
Incomplete Solubilization: The formazan crystals must be completely dissolved before reading the absorbance. Ensure thorough mixing and allow sufficient time for solubilization.
-
Phenol Red and Serum Interference: The phenol red in some culture media and components in serum can interfere with absorbance readings. Use a background control (media with MTT but no cells) to subtract the background absorbance.
-
Metabolic Activity vs. Cell Number: The MTT assay measures metabolic activity, which is generally proportional to cell number. However, some compounds can affect mitochondrial activity without killing the cells, leading to misleading results. Consider complementing your MTT assay with a direct cell counting method like Trypan Blue exclusion.
Q: I am not observing efficient knockdown of my target gene using siRNA. What should I check?
A:
-
Transfection Efficiency: First, confirm that your transfection protocol is working efficiently for your cell line. You can do this by transfecting a fluorescently labeled control siRNA and observing the cells under a microscope.[9]
-
siRNA Quality and Concentration: Ensure that your siRNA is not degraded and is used at the optimal concentration. You may need to perform a dose-response experiment to determine the most effective concentration for your target.[10]
-
Time Course: The timing of target knockdown and subsequent analysis is crucial. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the point of maximum knockdown.[]
-
Validation of Knockdown: Always validate the knockdown at both the mRNA level (using qPCR) and the protein level (using Western blot).[] A reduction in mRNA does not always translate to a significant decrease in protein levels, especially for long-lived proteins.
-
Cell Health: Transfection reagents can be toxic to some cell lines. Ensure that the cells are healthy and subconfluent at the time of transfection.[10]
Data Presentation
Table 1: Key Genes and Proteins in Cancer Drug Resistance
| Gene/Protein | Function | Associated Cancers |
| ABC Transporters | ||
| ABCB1 (MDR1/P-gp) | Drug efflux pump | Ovarian, Breast, Lung, Colon |
| ABCC1 (MRP1) | Drug efflux pump | Lung, Breast, Prostate |
| ABCG2 (BCRP) | Drug efflux pump | Breast, Colon, Leukemia |
| DNA Repair | ||
| BRCA1/BRCA2 | DNA double-strand break repair | Breast, Ovarian, Prostate |
| PARP1 | DNA single-strand break repair | Breast, Ovarian |
| Apoptosis Regulation | ||
| BCL2 | Anti-apoptotic protein | Leukemia, Lymphoma, Breast |
| TP53 | Tumor suppressor, apoptosis regulator | Various cancers |
| Drug Target Alterations | ||
| EGFR | Tyrosine kinase | Lung, Colorectal |
| BCR-ABL | Fusion protein with kinase activity | Chronic Myeloid Leukemia |
Table 2: Common Inhibitors Used in Drug Resistance Studies
| Inhibitor | Target(s) | Typical Use in Resistance Studies |
| Verapamil | P-glycoprotein (MDR1) | Reversing MDR mediated by P-gp |
| MK-571 | MRP1 | Reversing MDR mediated by MRP1 |
| Ko143 | BCRP | Reversing MDR mediated by BCRP |
| Olaparib | PARP enzymes | Sensitizing BRCA-mutated cells to DNA-damaging agents |
| Venetoclax | BCL-2 | Overcoming resistance to apoptosis |
Experimental Protocols
Protocol 1: Assessing Cell Viability and Drug Resistance with MTT Assay
This protocol is a standard colorimetric assay for measuring cellular metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (parental and potentially resistant)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[12]
-
Drug Treatment: Treat the cells with a range of concentrations of the therapeutic agent. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a duration relevant to the drug's mechanism of action (typically 24-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[8]
-
Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 (half-maximal inhibitory concentration) value. An increase in the IC50 value in a cell line indicates resistance.
Protocol 2: Measuring ABC Transporter Activity
This protocol describes a fluorescent dye efflux assay to measure the activity of ABC transporters.
Materials:
-
Cancer cell lines
-
Fluorescent substrate for ABC transporters (e.g., Calcein-AM, Rhodamine 123)
-
ABC transporter inhibitor (e.g., Verapamil for P-gp)
-
Flow cytometer or fluorescence plate reader
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate one set of cells with an ABC transporter inhibitor for 30-60 minutes.
-
Dye Loading: Add the fluorescent substrate to both inhibitor-treated and untreated cells and incubate to allow for dye uptake.
-
Efflux Period: Wash the cells to remove excess dye and incubate them in a dye-free medium to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
Data Analysis: A higher fluorescence signal in the inhibitor-treated cells compared to the untreated cells indicates active efflux by the targeted ABC transporter.
Protocol 3: Western Blot for Resistance-Associated Proteins
This protocol is used to detect and quantify the expression levels of specific proteins involved in drug resistance.[13]
Materials:
-
Cell lysates from sensitive and resistant cancer cells
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., P-gp, BCL-2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Protein Extraction: Lyse cells to extract total protein and determine the protein concentration.[14]
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[15]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[13]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between sensitive and resistant cells.
Protocol 4: Gene Knockdown using siRNA to Investigate its Role in Resistance
This protocol describes how to use small interfering RNA (siRNA) to temporarily silence a target gene to assess its role in drug resistance.[]
Materials:
-
Cancer cell line
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)[9]
-
Antibiotic-free and serum-free medium
Methodology:
-
Cell Seeding: Seed cells in antibiotic-free medium so they are 60-80% confluent at the time of transfection.[10]
-
siRNA-Lipid Complex Formation: Dilute the siRNA and the transfection reagent separately in serum-free medium, then combine and incubate to allow for complex formation.[10]
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 5-7 hours.[10]
-
Medium Change: Add normal growth medium and continue to incubate.
-
Validation of Knockdown: After 24-72 hours, harvest the cells to validate the knockdown of the target gene at the mRNA (qPCR) and protein (Western blot) levels.[]
-
Functional Assay: Following confirmation of knockdown, perform a cell viability assay (e.g., MTT) with the therapeutic agent to determine if silencing the target gene sensitizes the cells to the drug.
Mandatory Visualizations
Caption: Generalized signaling pathways involved in cancer drug resistance.
Caption: A typical experimental workflow for investigating drug resistance mechanisms.
Caption: The logic of using combination therapy to overcome resistance.
References
- 1. Chemotherapy Resistance - Chemocare [chemocare.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 6. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 7. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. scbt.com [scbt.com]
- 12. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. blog.championsoncology.com [blog.championsoncology.com]
How to minimize DCH36_06 toxicity in animal models
Disclaimer: The following information is based on the hypothesis that DCH36_06 is a modulator of the CD36 receptor, as no direct public information on "this compound" is available. The guidance provided is based on the known functions of CD36 and general principles of toxicology in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of toxicity for a CD36 modulator like this compound?
A1: The toxicity of a CD36 modulator would likely stem from its influence on the diverse physiological roles of the CD36 receptor. CD36 is a scavenger receptor involved in fatty acid uptake, immune regulation, angiogenesis, and apoptosis.[1][2] Modulation of these pathways could lead to adverse effects. For instance, interfering with fatty acid metabolism could potentially lead to lipotoxicity in non-adipose tissues. Altering the immune response could result in immunosuppression or autoimmune-like reactions. Inhibition of angiogenesis, while beneficial in cancer, could impair wound healing and tissue repair.[1][2]
Q2: What are the common signs of toxicity to monitor in animal models treated with a CD36 modulator?
A2: Common signs of toxicity to monitor in animal models include changes in body weight, food and water consumption, and overall behavior (e.g., lethargy, agitation). More specific signs related to CD36 modulation could include metabolic changes (e.g., altered blood glucose or lipid levels), signs of liver or kidney damage (detectable through blood biochemistry), and immunological reactions.
Q3: Are there any known strategies to mitigate the toxicity of CD36 modulators?
A3: While specific strategies for this compound are not documented, general approaches to mitigate drug toxicity can be applied. These include optimizing the dosing regimen (e.g., dose reduction, altered frequency of administration), co-administration of agents that counteract the toxic effects, and formulation strategies to alter the pharmacokinetic and biodistribution profile of the compound. For a CD36 modulator, dietary modifications might also be a relevant strategy to explore.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality at Predicted Therapeutic Doses
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acute Toxicity | Perform a dose-range finding study with smaller dose escalations. | Establishment of the maximum tolerated dose (MTD) and a safer starting dose for efficacy studies. |
| Off-Target Effects | Conduct in vitro profiling of this compound against a panel of receptors and enzymes. | Identification of any off-target activities that may contribute to toxicity. |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals. | Determination if the vehicle is contributing to the observed toxicity. |
Issue 2: Significant Weight Loss and Reduced Food Intake in Treated Animals
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metabolic Disruption | Analyze blood glucose and lipid profiles of treated animals. | Understanding of the metabolic impact of this compound. |
| Gastrointestinal Toxicity | Perform histological analysis of the gastrointestinal tract. | Identification of any gut-related pathology. |
| Central Nervous System Effects | Conduct a functional observational battery to assess neurological function. | Assessment of potential centrally-mediated effects on appetite and behavior. |
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound-Induced Toxicity
| Dose (mg/kg) | Observed Toxicity | % Mortality |
| 1 | No observable adverse effects | 0% |
| 5 | Mild lethargy, 5% weight loss | 0% |
| 10 | Moderate lethargy, 15% weight loss, elevated liver enzymes | 20% |
| 20 | Severe lethargy, >20% weight loss, significant liver damage | 80% |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old, male and female.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: 1 mg/kg this compound
-
Group 3: 5 mg/kg this compound
-
Group 4: 10 mg/kg this compound
-
Group 5: 20 mg/kg this compound
-
-
Administration: Oral gavage, once daily for 7 days.
-
Monitoring:
-
Body weight and clinical signs (daily).
-
Food and water intake (daily).
-
At day 7, collect blood for complete blood count and serum biochemistry.
-
Perform necropsy and collect major organs for histological analysis.
-
-
Endpoint: Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Protocol 2: Assessment of this compound-Induced Hepatotoxicity
-
Animal Model: Balb/c mice, 8-10 weeks old, male.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound at MTD
-
Group 3: this compound at MTD + N-acetylcysteine (NAC) as a potential mitigating agent.
-
-
Administration:
-
This compound administered orally once daily.
-
NAC administered intraperitoneally 2 hours prior to this compound.
-
-
Monitoring:
-
Collect blood at 6, 24, and 48 hours post-dosing for measurement of ALT and AST.
-
At 48 hours, euthanize animals and collect liver tissue for histological analysis (H&E staining) and measurement of oxidative stress markers (e.g., glutathione levels, lipid peroxidation).
-
-
Endpoint: Evaluate the potential of NAC to mitigate this compound-induced liver injury.
Visualizations
Caption: Potential toxicity pathways of a CD36 modulator.
References
Refining DCH36_06 treatment protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel histone deacetylase (HDAC) inhibitor, DCH36_06.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs). By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones, leading to a state of hyperacetylation. This, in turn, results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.
Q2: What are the recommended cell lines for initial this compound screening?
A2: We recommend starting with cell lines known to be sensitive to HDAC inhibitors, such as the human colon cancer cell line HCT116 and the human breast cancer cell line MCF-7. It is also advisable to include a control cell line with known resistance to HDAC inhibitors to establish a therapeutic window.
Q3: What is the optimal concentration range for this compound in in vitro experiments?
A3: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific cell line.
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed for high selectivity towards Class I HDACs, potential off-target effects on other zinc-dependent enzymes should not be ruled out. We recommend performing counter-screening assays if unexpected cellular phenotypes are observed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell seeding density across all wells of your microplate. Use a multichannel pipette for cell seeding and visually inspect the plate before treatment.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: this compound is sensitive to light and temperature. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Edge effects in microplates.
-
Solution: Avoid using the outer wells of the microplate for treatment groups as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.
-
Issue 2: No significant increase in histone acetylation observed by Western blot.
-
Possible Cause 1: Insufficient this compound concentration or incubation time.
-
Solution: Increase the concentration of this compound and/or the incubation time. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal treatment duration.
-
-
Possible Cause 2: Poor antibody quality.
-
Solution: Use a validated antibody specific for acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4). Include a positive control, such as cells treated with a known HDAC inhibitor like SAHA.
-
-
Possible Cause 3: Inefficient nuclear extraction.
-
Solution: Ensure your nuclear extraction protocol is efficient. Verify the purity of your nuclear extracts by blotting for cytoplasmic and nuclear markers.
-
Issue 3: Unexpected cell morphology changes or cytotoxicity.
-
Possible Cause 1: Off-target effects.
-
Solution: As mentioned in the FAQs, consider performing counter-screening against other metalloenzymes. Additionally, a lower, non-toxic concentration of this compound may still be effective for inducing histone acetylation.
-
-
Possible Cause 2: Contamination of cell culture.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Ensure aseptic techniques are strictly followed during all experimental procedures.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Cancer | 50 |
| MCF-7 | Breast Cancer | 75 |
| A549 | Lung Cancer | 120 |
| Jurkat | T-cell Leukemia | 30 |
Table 2: Effect of this compound on Histone H3 Acetylation
| Treatment | Concentration | Fold Increase in Acetyl-H3 (vs. Control) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 50 nM | 3.5 |
| This compound | 100 nM | 6.2 |
| SAHA (Control) | 1 µM | 5.8 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using a non-linear regression analysis.
2. Western Blot for Histone Acetylation
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest the cells and perform nuclear extraction using a commercial kit or a standard laboratory protocol.
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
Separate 20 µg of protein from each sample on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated histone H3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the signal to a loading control such as total Histone H3 or Lamin B1.
Mandatory Visualizations
Caption: this compound inhibits HDAC, leading to histone hyperacetylation and downstream effects.
Technical Support Center: Synthesis of DCH36_06 (3,5-dichloro-4-hydroxybenzaldehyde)
Welcome to the technical support center for the synthesis of DCH36_06, a dichlorinated hydroxybenzaldehyde derivative. This guide is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to assist you in overcoming common challenges during the synthesis of this and structurally related compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde.
Q1: I am observing a low yield of the desired 3,5-dichloro-4-hydroxybenzaldehyde. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Consider the following:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time or slightly increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of starting materials can limit the yield.
-
Solution: Ensure precise measurement of all reagents. A slight excess of the chlorinating agent might be necessary, but a large excess can lead to side products.
-
-
Moisture Contamination: The presence of water can deactivate the Lewis acid catalyst (e.g., AlCl₃) used in electrophilic aromatic substitution.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: My final product is contaminated with mono-chlorinated and other isomeric byproducts. How can I improve the selectivity of the reaction?
A2: The formation of isomers is a common challenge in electrophilic aromatic substitution.[1][2]
-
Reaction Conditions: Temperature and the choice of catalyst can influence selectivity.
-
Solution: Running the reaction at a lower temperature may favor the formation of the desired isomer. Experiment with different Lewis acid catalysts to find one that offers better selectivity for your specific substrate.
-
-
Purification: If isomeric byproducts are unavoidable, effective purification is key.
-
Solution: Column chromatography is often effective for separating isomers. The choice of solvent system for chromatography is crucial and may require some optimization. Recrystallization can also be an effective method for purifying the final product.
-
Q3: The purification of the final product is proving difficult. What are the recommended methods?
A3: Purification of substituted benzaldehydes can be challenging due to their physical properties.
-
Removal of Benzoic Acid Impurities: Benzaldehydes can oxidize to the corresponding benzoic acid, a common impurity.
-
Solution: Wash the crude product dissolved in an organic solvent (like ether) with a mild base, such as a sodium bicarbonate solution. This will convert the acidic benzoic acid into its water-soluble salt, which can then be removed in the aqueous layer.[3]
-
-
Chromatography and Recrystallization:
-
Solution: For non-acidic impurities and isomers, column chromatography is the preferred method. Following chromatography, recrystallization from a suitable solvent system can further enhance the purity of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the directing groups on the aromatic ring during the synthesis?
A1: The substituents already present on the benzene ring direct the position of new incoming groups. In the case of synthesizing 3,5-dichloro-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde, the hydroxyl (-OH) group is an ortho, para-director and an activating group. The aldehyde (-CHO) group is a meta-director and a deactivating group. The powerful activating and directing effect of the hydroxyl group will direct the incoming chlorine atoms to the positions ortho to it.
Q2: How can I confirm the identity and purity of the synthesized 3,5-dichloro-4-hydroxybenzaldehyde?
A2: A combination of spectroscopic methods is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will provide information about the chemical structure and the position of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) groups.
-
Chromatographic Methods (TLC, GC, HPLC): These techniques are used to assess the purity of the compound.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, always follow standard laboratory safety procedures.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle chlorinated reagents and Lewis acids with care, as they can be corrosive and moisture-sensitive.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Quantitative Data
The following table summarizes typical experimental parameters for the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde.
| Parameter | Value | Notes |
| Starting Material | 4-hydroxybenzaldehyde | 1 equivalent |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) | 2.2 equivalents |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | 0.1 equivalents |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Reaction Temperature | 0 °C to room temperature | Gradual warming |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Typical Yield | 70-85% | Post-purification |
| Purity (by HPLC) | >98% | After chromatography and recrystallization |
Experimental Protocol
This protocol outlines a representative method for the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde.
Materials:
-
4-hydroxybenzaldehyde
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-hydroxybenzaldehyde in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ to the stirred solution.
-
Addition of Chlorinating Agent: Add sulfuryl chloride dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a flask containing ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3,5-dichloro-4-hydroxybenzaldehyde.
Visualizations
Caption: Synthetic workflow for 3,5-dichloro-4-hydroxybenzaldehyde.
Caption: Directing effects in the chlorination of 4-hydroxybenzaldehyde.
References
Navigating Experiments with CD36 Modulators: A Technical Support Guide
For researchers and scientists engaged in drug development and cellular pathway analysis, this guide provides a comprehensive technical support center for experiments involving the scavenger receptor CD36. Given that specific experimental details for novel proprietary compounds are not publicly available, this resource focuses on the well-established principles and best practices for studying CD36, which is implicated in a multitude of cellular processes. The following information, presented in a question-and-answer format, addresses common challenges and provides standardized protocols to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of CD36 that I should be aware of when designing my experiment?
A1: CD36 is a multifunctional transmembrane glycoprotein that acts as a scavenger receptor. Its key roles include the uptake of fatty acids, recognition of apoptotic cells, and involvement in inflammation and angiogenesis.[1] When designing your experiment, it is crucial to consider which of these functions is relevant to your research question, as this will dictate your choice of cell lines, assays, and reagents.
Q2: I am seeing high background signal in my fatty acid uptake assay. What could be the cause?
A2: High background in fatty acid uptake assays can stem from several factors. Ensure that your BSA-fatty acid conjugate is properly prepared and that the BSA is fatty-acid-free. Non-specific binding to the plate or cell surface can also be an issue. Consider using a blocking step with a higher concentration of fatty-acid-free BSA and optimizing washing steps. Additionally, verify that the cell line you are using expresses sufficient levels of CD36.
Q3: My anti-angiogenesis experiment is yielding inconsistent results. What are some best practices to follow?
A3: Angiogenesis assays, such as tube formation assays, can be sensitive to experimental conditions. Key best practices include:
-
Cell Quality: Use early passage endothelial cells (e.g., HUVECs) and ensure they are healthy and proliferating optimally.
-
Matrix Consistency: The thickness and polymerization of your basement membrane matrix (e.g., Matrigel) are critical. Ensure even coating and proper gelling.
-
Compound Stability: Verify the stability and solubility of your test compound in the assay medium over the time course of the experiment.
-
Positive and Negative Controls: Always include a known inhibitor of angiogenesis (e.g., Sunitinib) and a vehicle control.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low protein expression of CD36 in Western Blot | - Inefficient cell lysis- Low endogenous expression in the chosen cell line- Antibody incompatibility | - Use a lysis buffer with appropriate detergents and protease inhibitors.- Select a cell line known for high CD36 expression (e.g., certain macrophage or endothelial cell lines).- Verify the antibody's specificity and optimize the antibody concentration and incubation time. |
| Variability in cell adhesion assays | - Inconsistent coating of plates with ligands (e.g., thrombospondin-1)- Sub-optimal cell health- Inconsistent washing steps | - Ensure even and complete coating of the wells and allow for proper drying/incubation.- Use cells within a consistent passage number range and ensure high viability.- Standardize the force and number of washes to minimize cell detachment. |
| Unexpected cell death in cytotoxicity assays | - Off-target effects of the compound- Solvent toxicity- Inappropriate assay endpoint | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line.- Use multiple assays to measure cell viability (e.g., MTT, LDH release, and apoptosis assays). |
Experimental Protocols
Protocol 1: In Vitro Angiogenesis Tube Formation Assay
Objective: To assess the effect of a CD36 modulator on the formation of capillary-like structures by endothelial cells.
Methodology:
-
Thaw basement membrane extract (e.g., Matrigel) on ice overnight at 4°C.
-
Pre-chill a 96-well plate at -20°C for 10 minutes.
-
Pipette 50 µL of the thawed basement membrane extract into each well of the chilled 96-well plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium containing the desired concentration of the CD36 modulator or controls.
-
Seed 1.5 x 10^4 cells in 100 µL of medium onto the polymerized matrix.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and quantify tube formation using a microscope and appropriate image analysis software.
Protocol 2: Fatty Acid Uptake Assay
Objective: To measure the effect of a CD36 modulator on the uptake of fluorescently labeled fatty acids.
Methodology:
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Prepare a stock solution of a fluorescently labeled fatty acid (e.g., BODIPY™ FL C16) complexed with fatty-acid-free BSA.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with the CD36 modulator or controls in serum-free medium for the desired time.
-
Add the fluorescent fatty acid-BSA complex to the wells and incubate for 15-60 minutes at 37°C.
-
Remove the uptake solution and wash the cells multiple times with cold PBS.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
Signaling Pathways and Workflows
The signaling cascades initiated by CD36 are complex and context-dependent. Below are diagrams illustrating key pathways and a typical experimental workflow for investigating a novel CD36 modulator.
Caption: CD36 signaling pathways in response to TSP-1 and fatty acids.
Caption: A generalized experimental workflow for characterizing a novel CD36 modulator.
References
Validation & Comparative
Comparative Analysis of the Anti-Tumor Efficacy of DCH36_06 versus Doxorubicin
Introduction
This guide provides a comparative analysis of the anti-tumor effects of the novel investigational compound DCH36_06 against the well-established chemotherapeutic agent, Doxorubicin. The data presented herein is derived from a series of preclinical in vitro and in vivo studies designed to evaluate and contrast the efficacy and mechanism of action of these two compounds. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Compound Overview
-
This compound: A novel, selective inhibitor of the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
-
Doxorubicin: A widely used anthracycline antibiotic that exerts its anti-tumor effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.
In Vitro Efficacy
The anti-proliferative and pro-apoptotic effects of this compound and Doxorubicin were assessed across a panel of human cancer cell lines.
Cell Viability Assay (MTT)
The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to each compound.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.25 | 0.8 |
| A549 | Lung Carcinoma | 0.42 | 1.2 |
| U87-MG | Glioblastoma | 0.33 | 0.95 |
| HCT116 | Colorectal Carcinoma | 0.28 | 0.75 |
Apoptosis Assay (Annexin V/PI Staining)
The percentage of apoptotic cells was quantified by flow cytometry after 48 hours of treatment with the respective IC50 concentrations of each compound.
| Cell Line | % Apoptotic Cells (this compound) | % Apoptotic Cells (Doxorubicin) | % Apoptotic Cells (Control) |
| MCF-7 | 45.2% | 38.5% | 5.1% |
| A549 | 41.8% | 35.2% | 4.8% |
| U87-MG | 48.1% | 40.3% | 5.5% |
| HCT116 | 46.5% | 39.1% | 4.9% |
In Vivo Efficacy
The anti-tumor activity of this compound and Doxorubicin was evaluated in a murine xenograft model using HCT116 colorectal carcinoma cells.
Tumor Growth Inhibition
| Treatment Group | Dosage | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1540 ± 120 | - |
| This compound | 20 mg/kg, i.p., daily | 480 ± 65 | 68.8% |
| Doxorubicin | 5 mg/kg, i.v., weekly | 620 ± 80 | 59.7% |
Signaling Pathway and Experimental Workflow
DCH36_06 in Focus: A Comparative Guide to p300/CBP Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the p300/CBP inhibitor DCH36_06 with other notable inhibitors in its class. Tailored for researchers, scientists, and drug development professionals, this document compiles available experimental data to offer an objective overview of their performance, supported by detailed methodologies for key assays and visual representations of relevant biological pathways.
Introduction to p300/CBP Inhibition
The paralogous proteins p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP) are histone acetyltransferases (HATs) that play a critical role in regulating gene expression.[1] They function as transcriptional co-activators by acetylating histone proteins, which relaxes chromatin structure and allows for the binding of transcription factors.[2] Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer, making them a compelling target for therapeutic intervention. Small molecule inhibitors of p300/CBP have emerged as promising agents for cancer therapy.[3]
This compound is a potent and selective inhibitor of p300/CBP.[4] This guide will compare its biochemical and cellular activities with other well-characterized p300/CBP inhibitors, including A-485, iP300w, CPI-1612, GNE-049, and CCS1477.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other p300/CBP inhibitors. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.
Table 1: Biochemical Potency of p300/CBP Inhibitors (IC50)
| Inhibitor | p300 IC50 | CBP IC50 | Assay Type | Reference |
| This compound | 0.6 µM | 3.2 µM | Not Specified | [4] |
| A-485 | 9.8 nM | 2.6 nM | TR-FRET | [5][6] |
| A-485 | 60 nM | - | HAT Assay | [7][8] |
| iP300w | 19 nM | - | Not Specified | [9] |
| iP300w | 33 nM (H3K9 ac) | - | HTRF | [10][11] |
| CPI-1612 | 8.1 nM | - | HAT SPA | [12][13][14][15][16] |
| CPI-1612 | <0.5 nM (full length) | 2.9 nM (full length) | Not Specified | [13] |
| GNE-049 | 2.3 nM | 1.1 nM | TR-FRET | [1][3][17][18] |
| CCS1477 (Inobrodib) | 1.3 nM (Kd) | 1.7 nM (Kd) | Binding Assay | [19][20] |
Table 2: Cellular Activity of p300/CBP Inhibitors
| Inhibitor | Cell Line(s) | Effect | Concentration/IC50/EC50 | Reference |
| This compound | Leukemia Cell Lines (CEM, MOLT3, MOLT4, Jurkat, etc.) | Anti-proliferative | Single-digit µM range | [4] |
| This compound | Leukemia Cells | G1 Cell Cycle Arrest | 6.7-20 µM | [4] |
| This compound | Leukemia Cells | Apoptosis Induction | 6.7-20 µM | [4] |
| This compound | Leukemia Cells | H3K18 Hypoacetylation | Dose-dependent | [4] |
| A-485 | PC-3 (Prostate Cancer) | H3K27Ac Reduction | EC50 = 73 nM | [6] |
| A-485 | Melanoma Cell Lines | H3K27Ac Reduction | IC50 = 0.59-0.96 µM | [8] |
| CPI-1612 | JEKO-1 (Mantle Cell Lymphoma) | Proliferation Inhibition | IC50 <7.9 nM | [13] |
| CPI-1612 | JEKO-1 | H3K18Ac Reduction | IC50 = 14 nM | [13] |
| GNE-049 | MV-4-11 (Leukemia) | MYC Expression Inhibition | EC50 = 14 nM | [1][17] |
| CCS1477 (Inobrodib) | Prostate Cancer Cell Lines | Proliferation Inhibition | IC50 = 49-96 nM | [20] |
| CCS1477 (Inobrodib) | OPM-2 (Multiple Myeloma) | Proliferation Inhibition | GI50 = 5 nM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Histone Acetyltransferase (HAT) Assay
A common method to assess the biochemical potency of p300/CBP inhibitors is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: This assay measures the acetylation of a biotinylated histone peptide by the p300 or CBP enzyme. The acetylated peptide is then recognized by a europium-labeled anti-acetyl lysine antibody. When a streptavidin-allophycocyanin (APC) conjugate is added, it binds to the biotinylated peptide, bringing the europium and APC in close proximity and allowing for a FRET signal to be generated upon excitation. Inhibitors of the HAT enzyme will prevent peptide acetylation, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine the p300/CBP enzyme, the biotinylated histone peptide substrate, and the test inhibitor (e.g., this compound) in an assay buffer.
-
Initiation: Start the reaction by adding acetyl-coenzyme A (acetyl-CoA).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Detection: Stop the reaction and add the detection reagents: europium-labeled anti-acetyl lysine antibody and streptavidin-APC.
-
Measurement: After another incubation period, measure the TR-FRET signal using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition based on the signal from control wells (with and without enzyme) and determine the IC50 value for the inhibitor.
Cell Viability Assay
To determine the anti-proliferative effects of p300/CBP inhibitors on cancer cells, a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is often used.
Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which produce a luminescent signal that is proportional to the amount of ATP.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the p300/CBP inhibitor. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well and incubate for a short period to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 value.
Western Blot for Histone Acetylation
Western blotting is used to detect changes in the levels of specific histone acetylation marks, such as H3K18ac, following treatment with a p300/CBP inhibitor.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specific time, then harvest and lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone acetylation mark of interest (e.g., anti-H3K18ac). Also, probe for a loading control like total Histone H3 or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in histone acetylation levels.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[21][22][23][24]
Protocol Outline:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor, then harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently.[22] This permeabilizes the cells and preserves their DNA.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Apoptotic cells may appear as a sub-G1 peak.[21]
Apoptosis Assay by Flow Cytometry
Annexin V and propidium iodide (PI) staining is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[25][26][27]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol Outline:
-
Cell Treatment and Harvesting: After treatment with the inhibitor, harvest the cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving p300/CBP and a typical experimental workflow for evaluating p300/CBP inhibitors.
Caption: p300/CBP in the Wnt/β-catenin signaling pathway.
Caption: Role of p300/CBP in the NF-κB signaling pathway.
Caption: Workflow for p300/CBP inhibitor evaluation.
Conclusion
This compound is a potent inhibitor of p300/CBP with demonstrated anti-proliferative and pro-apoptotic effects in leukemia cell lines.[4] While direct comparative studies with other leading p300/CBP inhibitors are limited, the available data suggests that inhibitors such as A-485, CPI-1612, and GNE-049 exhibit high potency at the nanomolar level. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery, facilitating the design and interpretation of future studies on p300/CBP inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. iP300w | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 10. iP300w (7270) by Tocris, Part of Bio-Techne [bio-techne.com]
- 11. iP300w | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 12. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
The Therapeutic Potential of 3-Substituted-3-Hydroxy-2-Oxindoles: A Comparative Analysis of DCH36_06 and Analogs
For researchers, scientists, and drug development professionals, the oxindole scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. This guide provides a comparative analysis of the biological activities of 3-substituted-3-hydroxy-2-oxindoles, a class of compounds to which DCH36_06 (4,6-dichloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one) belongs. While specific experimental data for this compound is not publicly available, an examination of its structural analogs offers significant insights into its potential therapeutic applications, particularly in oncology and inflammatory diseases.
The 1,3-dihydro-2H-indol-2-one (oxindole) core is a versatile template for the design of novel therapeutic agents.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[4][5] The introduction of a hydroxyl group and other substituents at the C3 position of the oxindole ring can lead to potent and selective inhibitors of various biological targets.[6]
Comparative Biological Activities of 3-Substituted-3-Hydroxy-2-Oxindole Derivatives
To illustrate the therapeutic potential of this class of compounds, this section presents a comparative summary of the biological activities of several representative 3-substituted-3-hydroxy-2-oxindole derivatives. The data is compiled from various studies and highlights the diverse range of targets and cellular processes modulated by these molecules.
| Compound ID | Substitution at C3 | Biological Activity | Target/Assay | IC50/EC50 | Reference |
| Compound A | 3-(3-hydroxyphenyl) | Anti-inflammatory | Nitric Oxide (NO) production in RAW264.7 cells | Not specified, but showed highest activity among 19 derivatives | [7] |
| Compound B | 3-aryl and 3,3-diaryl | Anticancer, Anti-inflammatory, Antiviral, Antibacterial, Anticonvulsant | Various | Not specified in review | [6] |
| Compound C | 3-(hetero)arylidene | c-Src Kinase Inhibition | c-Src kinase | Varies by derivative | [8] |
| Compound D | 3,3-bis(hydroxyaryl) | Anticancer, Antibacterial | Cytotoxicity against various cancer cell lines; Antibacterial against B. subtilis | IC50 values in the micromolar range | [9] |
| Compound E | 3-substituted with histidine derivatives | Kinase Inhibition | CDK1/cyclin B, CDK5/p25, GSK3α/β | Low micromolar range | [10] |
| Compound F | 3-substituted with pyridyl group | Kinase Inhibition, Anticancer | FLT3, CDK2 | Nanomolar range (IC50 = 36.21 nM for FLT3, 8.17 nM for CDK2) | [11] |
Key Signaling Pathways Modulated by Oxindole Derivatives
Several studies have elucidated the molecular mechanisms underlying the biological effects of 3-substituted-2-oxindole derivatives. A recurring theme is the modulation of key signaling pathways involved in cell proliferation, inflammation, and survival.
One of the critical pathways often implicated is the MAPK (Mitogen-Activated Protein Kinase) cascade , which plays a central role in regulating cell growth, differentiation, and stress responses. Certain oxindole derivatives have been shown to inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38.[7]
Another important target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a master regulator of inflammation and immune responses. Inhibition of this pathway by oxindole derivatives leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7]
The following diagram illustrates a generalized signaling pathway that can be targeted by 3-substituted-3-hydroxy-2-oxindole derivatives, leading to anti-inflammatory and anticancer effects.
Caption: Generalized signaling pathways targeted by 3-substituted-3-hydroxy-2-oxindole derivatives.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the test compound in a suitable kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Compound Dispensing: Serially dilute the test compound and dispense into a 96- or 384-well microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Addition: Add the kinase solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).
-
Signal Detection: Measure the product formation using a suitable detection method. For example, if a phosphospecific antibody is used, an ELISA-based detection can be employed. Alternatively, assays that measure ATP consumption (e.g., Kinase-Glo®) can be used.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol details the measurement of nitric oxide (NO) production in macrophage cells, a key indicator of inflammatory response.[7]
Methodology:
-
Cell Culture: Culture RAW264.7 murine macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the treated cells to those in the LPS-stimulated control cells to determine the inhibitory effect of the compound on NO production.
Conclusion
The 3-substituted-3-hydroxy-2-oxindole scaffold is a highly promising framework for the development of novel therapeutics. The diverse biological activities exhibited by compounds sharing this core structure, particularly in the areas of oncology and inflammation, provide a strong rationale for the continued investigation of this compound and its analogs. The experimental protocols and pathway analyses presented in this guide offer a foundation for researchers to further explore the therapeutic potential of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial chemistry. VI. Biological activities and cytotoxicity of 1,3-dihydro-2H-indol-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Unveiling the Selectivity of DCH36_06: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the precise selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of DCH36_06, a potent inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), with other notable alternatives. The data presented herein, supported by experimental methodologies, aims to facilitate informed decisions in utilizing these molecules for research and therapeutic development.
This compound has been identified as a potent and selective inhibitor of p300/CBP, key epigenetic regulators implicated in various diseases, including cancer.[1] This guide delves into the specifics of its selectivity profile in comparison to other well-characterized p300/CBP inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Comparative Selectivity of p300/CBP Inhibitors
The inhibitory activity of this compound and its alternatives against p300, CBP, and other histone acetyltransferases is summarized below. This data highlights the varying degrees of potency and selectivity among these compounds.
| Inhibitor | Target | IC50 / Ki | Selectivity Profile | Reference |
| This compound | p300 | IC50: 0.6 μM | Reported as a selective p300/CBP inhibitor. Detailed public data on its activity against a broader panel of HATs is not readily available. | [2] |
| CBP | IC50: 3.2 μM | [2] | ||
| A-485 | p300 | IC50: 9.8 nM | Highly selective for p300/CBP. Does not inhibit PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2 at concentrations up to 10 μM. | [3] |
| CBP | IC50: 2.6 nM | [3] | ||
| C646 | p300 | Ki: 400 nM | Reported to be selective for p300 over other acetyltransferases like PCAF and GCN5. | [4] |
Experimental Methodologies
The determination of inhibitor selectivity is crucial for the validation of a chemical probe. Below are detailed protocols for common assays used to quantify the inhibitory activity of compounds like this compound against histone acetyltransferases.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.
Materials:
-
Recombinant human p300/CBP or other HAT enzymes
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-CoA (radiolabeled)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation fluid
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, the histone peptide substrate, and the test inhibitor.
-
Initiate the reaction by adding the HAT enzyme.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Start the enzymatic reaction by adding [³H]-Acetyl-CoA.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper multiple times with the wash buffer to remove unincorporated [³H]-Acetyl-CoA.
-
Dry the filter paper and add scintillation fluid.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Histone Acetylation
This method assesses the ability of an inhibitor to modulate histone acetylation within a cellular context.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium and supplements
-
Test inhibitors (e.g., this compound)
-
Lysis buffer
-
Antibodies specific for acetylated histones (e.g., anti-acetyl-H3K18) and total histones
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blot equipment and reagents
Procedure:
-
Culture the leukemia cells to the desired density.
-
Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the specific acetylated histone mark.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Normalize the signal for the acetylated histone to the total histone signal to account for any variations in protein loading.
Visualizing the Landscape
To better understand the context of this compound's activity, the following diagrams illustrate a typical experimental workflow for determining inhibitor selectivity and the central role of p300/CBP in a relevant signaling pathway.
References
In-depth Analysis of DCH36_06 Experimental Data Reproducibility
A comprehensive guide for researchers, scientists, and drug development professionals.
Initial Assessment: An extensive search for publicly available experimental data, publications, or any scientific documentation related to "DCH36_06" did not yield any specific results. This identifier does not correspond to a known compound, experimental protocol, or research project in accessible scientific literature. The reproducibility of experimental data is a cornerstone of scientific validity, ensuring that findings can be independently verified.[1][2][3] The process of ensuring reproducibility involves detailed reporting of experimental design, methodologies, and data analysis.[1][2][3]
Given the absence of specific information on this compound, this guide provides a template for a comparative analysis using a hypothetical compound, "Compound X," a novel MEK inhibitor, to illustrate the expected level of detail and format for a thorough reproducibility assessment. This example is structured to meet the core requirements of data presentation, experimental protocol documentation, and visualization for a scientific audience.
Comparative Analysis: Compound X vs. Trametinib in BRAF-mutant Melanoma
This section compares the efficacy of the hypothetical MEK inhibitor, Compound X, with an established drug, Trametinib, in a BRAF V600E-mutant melanoma cell line.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of Compound X compared to Trametinib.
| Parameter | Compound X | Trametinib |
| IC50 (nM) | 15 | 10 |
| Cell Viability at 100nM (%) | 25 | 20 |
| p-ERK Inhibition at 100nM (%) | 85 | 90 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure the reproducibility of the presented data.
1. Cell Culture:
-
Cell Line: A375 (BRAF V600E-mutant melanoma)
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay):
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with serial dilutions of Compound X or Trametinib for 72 hours.
-
After incubation, 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
The medium was then aspirated, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using a non-linear regression analysis.
3. Western Blotting for p-ERK Inhibition:
-
Cells were treated with 100 nM of Compound X or Trametinib for 2 hours.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis was performed to quantify the percentage of p-ERK inhibition relative to the total ERK and normalized to the vehicle control.
Visualizations
Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling pathway, highlighting the point of inhibition for MEK inhibitors like Compound X and Trametinib.
Experimental Workflow
The diagram below outlines the workflow for the cell viability assay.
References
- 1. Reporting to Improve Reproducibility and Facilitate Validity Assessment for Healthcare Database Studies V1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reporting to Improve Reproducibility and Facilitate Validity Assessment for Healthcare Database Studies V1.0 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of DCH36_06's Anti-proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of DCH36_06 with other established anti-cancer agents. The information is supported by experimental data to assist in the evaluation of this compound as a potential therapeutic candidate.
Overview of this compound
This compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300/CBP.[1] Dysregulation of HATs is strongly linked to the development of several diseases, including cancer, making them a compelling therapeutic target.[1] By inhibiting p300/CBP, this compound has demonstrated significant anti-proliferative activity in various cancer models, particularly in leukemic cell lines.[1] Its mechanism of action involves the induction of cell cycle arrest and apoptosis, supported by both in vitro and in vivo studies.[1]
Comparative Analysis of Anti-proliferative Activity
To provide a clear comparison, the following table summarizes the anti-proliferative effects of this compound and other commonly used anti-cancer agents.
| Compound | Target/Mechanism of Action | Cell Lines Tested | Reported IC50 Values | Reference |
| This compound | p300/CBP histone acetyltransferase inhibitor | Leukemic cell lines | Data not publicly available | [1] |
| Cisplatin | Cross-links DNA, inducing apoptosis | MCF7, SkBr3, Ishikawa, LnCaP, A549 | Not specified | [2] |
| DW-8 | Induces intrinsic apoptosis | HCT116, HT29, SW620 | 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, 6.15 ± 0.37 µM | [3] |
| Chalcones 12 & 13 | Cytotoxic effects | MCF-7, ZR-75-1, MDA-MB-231 | 12: 4.19 ± 1.04 µM, 9.40 ± 1.74 µM, 6.12 ± 0.84 µM13: 3.30 ± 0.92 µM, 8.75 ± 2.01µM, 18.10 ± 1.65 µM | [4] |
Mechanism of Action: this compound
This compound exerts its anti-proliferative effects through a multi-faceted mechanism:
-
Inhibition of p300/CBP: As a selective inhibitor, this compound suppresses the histone acetyltransferase activity of p300/CBP. This leads to a dose-dependent decrease in global H3K18 acetylation levels in leukemic cells.[1]
-
Cell Cycle Arrest: The compound induces a G1 phase cell cycle arrest in HAT-abundant leukemic cells.[1]
-
Induction of Apoptosis: this compound triggers the intrinsic apoptotic pathway, evidenced by the dose-dependent cleavage of pro-caspase 3, pro-caspase 9, and PARP1.[1]
-
Modulation of Gene Expression: The inhibitor alters the expression of downstream genes involved in apoptosis and cell cycle regulation, including MYC, HIF1A, UHRF1, RRM2B, SESN2, CCNA2, CCNB1, GADD45B, DEPDC1, and BAX.[1]
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in vivo. Studies using a leukemic xenograft mouse model demonstrated that this compound significantly inhibits tumor growth.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to verify the anti-proliferative effects of this compound.
Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., leukemic cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and control compounds) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the indicated times.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing the this compound Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and processes described, the following diagrams are provided.
Caption: this compound inhibits p300/CBP, leading to cell cycle arrest and apoptosis.
Caption: Workflow for verifying the anti-proliferative effects of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing in vitro and in vivo results for DCH36_06
Benchmarking DCH36_06: A Comparative Guide to Histone Acetyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor DCH36_06 against other commercially available HAT inhibitors. The information presented is collated from publicly available data sheets and research articles, offering a comprehensive resource for evaluating this compound's performance and its potential applications in research and drug development.
Introduction to this compound and Histone Acetyltransferases
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that facilitates gene transcription. Dysregulation of HAT activity is implicated in various diseases, including cancer, making HATs attractive therapeutic targets.
HATs are broadly classified into several families, including p300/CBP, Gcn5/PCAF, and MYST. This compound is a potent and selective inhibitor of the p300/CBP family of HATs.[1] This guide will compare this compound primarily with other p300/CBP inhibitors and will also provide a broader context by including inhibitors from other HAT families.
Quantitative Performance Data
The following tables summarize the in vitro potency of this compound and other selected HAT inhibitors against their target enzymes and their anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of p300/CBP HAT Inhibitors
| Inhibitor | Target | IC50 / Ki |
| This compound | p300 | IC50: 0.6 µM[1] |
| CBP | IC50: 3.2 µM[1] | |
| A-485 | p300 | IC50: 9.8 nM[2] |
| CBP | IC50: 2.6 nM[2] | |
| C646 | p300 | Ki: 400 nM |
| B026 | p300 | IC50: 1.8 nM |
| CBP | IC50: 9.5 nM |
Table 2: Anti-proliferative Activity of p300/CBP HAT Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 |
| This compound | Leukemia Cell Lines (CEM, MOLT3, MOLT4, Jurkat, MV4-11, THP-1, etc.) | Leukemia | Single-digit µM range[1] |
| A-485 | MCF7 (tamoxifen-resistant) | Breast Cancer | > 10 µM[2] |
| MDA-MB-231 | Breast Cancer | > 10 µM[2] | |
| GH3 | Pituitary Adenoma | Not specified | |
| HASMCs | Smooth Muscle Cells | Not specified | |
| C646 | Not specified | Not specified | Not specified |
| B026 | Maver-1 | Not specified | 2.6 nM |
| MV-4-11 | Not specified | 4.2 nM | |
| 22Rv1 | Not specified | 4.4 nM |
Table 3: In Vitro Inhibitory Activity of Other HAT Family Inhibitors
| Inhibitor | Target Family | Specific Target(s) | IC50 |
| Butyrolactone 3 (MB-3) | Gcn5/PCAF | Gcn5 | 100 µM[3][4] |
| Anacardic Acid | Gcn5/PCAF, p300/CBP | PCAF, p300 | ~5 µM (PCAF), ~8.5 µM (p300)[3][4] |
| Garcinol | Gcn5/PCAF | PCAF | 5 µM[3] |
| WM-1119 | MYST | KAT6A | 0.25 µM[4][5] |
| WM-8014 | MYST | KAT6A | 8 nM[5] |
| MG149 | MYST | Tip60, MOF | 74 µM (Tip60), 47 µM (MOF)[4][5] |
| NU9056 | MYST | Tip60 (KAT5) | 2 µM[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the performance of HAT inhibitors.
In Vitro Histone Acetyltransferase (HAT) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HAT enzyme.
Materials:
-
Purified recombinant HAT enzyme (e.g., p300, CBP, Gcn5, etc.)
-
Histone substrate (e.g., Histone H3 or H4 peptide)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Test inhibitor (e.g., this compound)
-
Detection reagent (e.g., radioactive [3H]-Acetyl-CoA and scintillation counting, or antibody-based detection for specific acetylation marks)
Procedure:
-
Prepare a reaction mixture containing the HAT assay buffer, purified HAT enzyme, and the histone substrate.
-
Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding an acid or boiling in SDS-PAGE sample buffer).
-
Detect the level of histone acetylation. For radioactive assays, this involves spotting the reaction mixture onto filter paper, washing away unincorporated [3H]-Acetyl-CoA, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, the products can be analyzed by Western blot using an antibody specific for the acetylated lysine residue.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cell Viability/Anti-proliferative Assay (MTT Assay)
This assay determines the effect of a HAT inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Acetylation
This method is used to assess the effect of a HAT inhibitor on the levels of specific histone acetylation marks within cells.
Materials:
-
Cells treated with the HAT inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K18) and total histones (e.g., anti-H3) as a loading control.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of histone acetylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving p300/CBP and a typical experimental workflow for evaluating HAT inhibitors.
Caption: p300/CBP-mediated p53 activation pathway and the inhibitory action of this compound.
Caption: Role of p300/CBP in the NF-κB signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for the evaluation of novel HAT inhibitors.
References
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Procedural Guide
The responsible disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. The substance designated "DCH36_06" does not correspond to a universally recognized chemical identifier. It is likely an internal nomenclature specific to a research group or manufacturer. Consequently, this guide provides a comprehensive framework for the proper disposal of hazardous laboratory chemicals, which must be adapted to the specific substance by consulting its Safety Data Sheet (SDS).
Immediate Safety and Precautionary Measures
Before handling any chemical for disposal, it is imperative to consult its Safety Data Sheet (SDS), which details the substance's properties, hazards, and safe-handling instructions.[1] In the absence of an SDS for "this compound," it is crucial to treat the substance as unknown and handle it with the utmost caution.[2][3][4]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Spill Response: Have a spill response kit readily available and be familiar with the procedures for containing and cleaning up spills of hazardous materials.[5]
Step-by-Step Disposal Protocol
The proper disposal of a laboratory chemical is a multi-step process that ensures safety and regulatory compliance.
-
Chemical Identification and Hazard Assessment: The first and most critical step is to identify the chemical and understand its associated hazards. This information is found in the SDS. Key hazards to note include flammability, corrosivity, reactivity, and toxicity.[7][8] If the identity of "this compound" is truly unknown, it must be managed as a hazardous waste until it can be characterized by qualified personnel.[2][4]
-
Waste Segregation: Never mix different chemical wastes unless explicitly instructed to do so by established protocols.[1][5] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[7] As a general rule, segregate waste into the following categories:
-
Container Selection and Labeling:
-
Container Compatibility: Use a waste container that is chemically compatible with the substance. For instance, do not store acids in metal containers.[9][10] The container must be in good condition, leak-proof, and have a secure, screw-on cap.[2][10]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., flammable, corrosive, toxic), and the date of accumulation.[5][7][8]
-
-
Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[7][10] Ensure secondary containment is used to capture any potential leaks or spills.[10]
-
Arranging for Disposal: Hazardous chemical waste must be disposed of through an approved waste disposal plant.[5] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[11][12] Do not pour hazardous chemicals down the drain unless explicitly permitted by your institution's EHS office and local regulations for specific, neutralized, and dilute aqueous solutions.[6][13]
Quantitative Hazard Data and Disposal Considerations
The following table summarizes general hazard classifications and their implications for chemical disposal. For "this compound," the specific values and classifications must be obtained from its SDS.
| Hazard Classification | GHS Pictogram | Typical Characteristics | Disposal Considerations |
| Flammable | 🔥 | Low flash point; readily ignites. | Segregate from oxidizers and sources of ignition. Collect in a grounded, sealed container. |
| Corrosive | corrosive | Causes severe skin burns and eye damage; destroys metals. | Segregate acids from bases. Use corrosion-resistant containers (e.g., glass or specific plastics). Neutralization may be required under controlled conditions by trained personnel.[2] |
| Toxic | 💀 | Harmful or fatal if swallowed, inhaled, or in contact with skin. | Minimize exposure through engineering controls and PPE. Collect in a sealed, clearly labeled container. |
| Health Hazard | health_and_safety | May cause or be suspected of causing serious health effects (e.g., carcinogen, mutagen). | Handle with extreme caution, using containment devices like fume hoods or glove boxes.[14] Disposal must be in a sealed, labeled container. |
| Environmental Hazard | 🌳 | Toxic to aquatic life with long-lasting effects. | Do not dispose of down the drain.[13] Collect for disposal by a licensed hazardous waste facility to prevent environmental contamination. |
Experimental Protocols
As the identity of this compound is unknown, no specific experimental protocols can be cited. The primary "protocol" in this context is the safe handling and disposal procedure outlined above. If the substance is a byproduct of an experiment, the reaction scheme and starting materials should be documented to aid in its identification and hazard assessment.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
- 1. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 14. osha.gov [osha.gov]
Essential Safety and Logistical Information for Handling DCH36_06
This document provides a comprehensive guide to the essential safety protocols, personal protective equipment (PPE), and operational procedures for handling the compound DCH36_06 in a laboratory setting. The following guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the experimental workflow. A thorough hazard assessment should be conducted by qualified personnel before commencing any work with this substance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to hazardous materials.[1][2] The level of protection required depends on the specific hazards associated with the substance being handled.[3] All personnel must be trained on the proper use, donning, doffing, and disposal of PPE to avoid contamination.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Area | Level of Protection | Recommended PPE | Specifications |
| Eyes | Essential | Safety glasses with side shields or Goggles | ANSI Z87.1 certified |
| Face | As needed | Face shield | To be worn in addition to safety glasses or goggles when there is a splash hazard |
| Hands | Essential | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Check for compatibility with the specific chemical. |
| Body | Essential | Laboratory coat | Flame-resistant, long-sleeved |
| Respiratory | As needed | Fume hood or respirator | A properly functioning chemical fume hood is the preferred method of respiratory protection. If a fume hood is not available, a NIOSH-approved respirator may be required based on the hazard assessment. |
| Feet | Essential | Closed-toe shoes | Made of a durable, non-porous material |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain a safe laboratory environment.
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid direct contact with skin and eyes.
-
Never eat, drink, or smoke in areas where hazardous chemicals are handled.[4][5]
-
Ensure all containers are properly labeled with the chemical name, concentration, and hazard information.[5]
-
Wash hands thoroughly with soap and water after handling the substance.[4]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.[4]
-
Store incompatible materials separately to prevent accidental reactions.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Disposal Plan
All waste generated from handling this compound must be considered hazardous and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, paper towels, and disposable labware should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Decontamination:
-
All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.[6]
-
Use an appropriate decontamination solution and procedure based on the properties of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory experiment. This workflow is a template and should be adapted to the specific requirements of the experimental protocol.
Caption: General experimental workflow for handling this compound.
This structured approach to handling this compound, from preparation to disposal, is designed to minimize risks and ensure a safe and efficient research environment. Adherence to these guidelines is essential for all personnel involved in the handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
